6-Methylchrysene
Descripción
RN given refers to parent cpd; structure given in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6-methylchrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVDRLYVNFOSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074814 | |
| Record name | 6-Methylchrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1705-85-7, 41637-90-5 | |
| Record name | 6-Methylchrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1705-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylchrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001705857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chrysene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041637905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylchrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylchrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLCHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ0QU2286V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Methylchrysene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-methylchrysene, a polycyclic aromatic hydrocarbon (PAH). This document consolidates key data, outlines relevant experimental methodologies, and visualizes associated metabolic pathways and synthetic workflows to support research and development activities.
Core Physicochemical Data
This compound is a solid, carbopolycyclic aromatic compound.[1] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative snapshot for reference and comparative analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₄ | [2][3][4][5] |
| Molecular Weight | 242.31 g/mol | |
| CAS Number | 1705-85-7 | |
| Melting Point | 158.7–161.5 °C | |
| Boiling Point | 449.4 °C at 760 mmHg | |
| Water Solubility | 65 µg/L at 27 °C | |
| LogP (Octanol/Water Partition Coefficient) | 5.45 - 6.0 | |
| Vapor Pressure | 7.61 x 10⁻⁸ mmHg at 25 °C | |
| Density | 1.164 g/cm³ | |
| Flash Point | 217.8 °C | |
| Appearance | White crystals |
Experimental Protocols
The synthesis, purification, and analysis of this compound involve specific chemical and analytical techniques. The following sections detail the methodologies commonly cited in the literature.
A primary method for synthesizing this compound is through the photochemical cyclization of a corresponding stilbenoid, a variant of the Mallory reaction.
Protocol Outline:
-
Wittig Reaction for Stilbenoid Precursor Synthesis:
-
A naphthalenyl Wittig salt, such as (naphthalen-1-ylmethyl)triphenylphosphonium chloride, is reacted with a substituted benzaldehyde (e.g., 4-methylbenzaldehyde) to form the stilbenoid precursor.
-
The reaction is typically carried out in a suitable solvent like THF with a strong base, such as potassium tert-butoxide, to generate the ylide.
-
The resulting stilbenoid is then purified, often by column chromatography.
-
-
Oxidative Photocyclization:
-
The synthesized stilbenoid is dissolved in a degassed solvent, such as toluene.
-
A stoichiometric amount of iodine (I₂) is added to the solution to act as an oxidizing agent.
-
The mixture is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) while air or oxygen is bubbled through the solution. The irradiation continues until the characteristic color of iodine disappears.
-
The reaction mixture is then worked up by washing with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by extraction with an organic solvent like ethyl acetate.
-
-
Purification:
-
The crude this compound is purified by flash chromatography on silica gel, typically using a non-polar eluent system like petroleum ether/ethyl acetate.
-
Final purification is achieved through recrystallization from a solvent mixture such as methanol/chloroform to yield pure white crystals of this compound.
-
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method is suitable for analyzing this compound.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For mass spectrometry detection, a volatile acid like formic acid is used as a modifier instead of phosphoric acid.
-
Detection: UV detection at 254 nm is effective due to the aromatic nature of the compound.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate this compound from other isomers and to confirm its molecular weight. The mass spectrum of this compound shows a characteristic molecular ion peak (m/z) at 242.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
This compound is a weak carcinogen that undergoes metabolic activation in the body, primarily by cytochrome P450 enzymes. This process converts the relatively inert PAH into reactive metabolites that can bind to DNA, leading to mutations.
References
6-Methylchrysene: A Technical Overview for Researchers
An In-depth Guide to the Physicochemical Properties, Synthesis, and Biological Activity of 6-Methylchrysene
This technical guide provides a comprehensive overview of this compound, a polycyclic aromatic hydrocarbon (PAH) of interest to researchers in toxicology, environmental science, and drug development. This document details its chemical and physical properties, outlines a key synthetic methodology, and explores its metabolic pathways and biological implications.
Core Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 1705-85-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₁₄ | |
| Molecular Weight | 242.31 g/mol | |
| Appearance | Colorless liquid (in solution) | |
| Storage Temperature | 2-8°C |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the photochemical cyclization of a stilbene precursor, a process known as the Mallory reaction. The overall workflow for this synthesis is depicted below.
Experimental Protocol: Synthesis of this compound via Photochemical Cyclization
This protocol is based on methodologies described for the synthesis of methylchrysenes.
Part 1: Synthesis of the Stilbene Precursor (Wittig Reaction)
-
Combine the appropriate naphthyl Wittig salt (1.2 equivalents) and the corresponding substituted benzaldehyde (1 equivalent) in dichloromethane (DCM).
-
Add a 50% aqueous solution of sodium hydroxide (NaOH).
-
Stir the mixture vigorously under a nitrogen atmosphere at room temperature until the aldehyde is consumed (typically 1-3 days).
-
Wash the reaction mixture with water.
-
Extract the aqueous phase with DCM.
-
Combine the organic phases, dry with anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the resulting oil (a mixture of E/Z-isomers) by flash chromatography.
Part 2: Photochemical Cyclization to this compound
-
Dissolve the stilbenoid precursor in a suitable solvent (e.g., toluene).
-
Add a stoichiometric amount of iodine, which acts as a catalyst.
-
Irradiate the solution with a high-pressure mercury lamp while bubbling air through the mixture.
-
Monitor the reaction until the color of the iodine disappears.
-
Evaporate the solvent and purify the crude product by recrystallization to obtain this compound. This method has been reported to yield this compound in the range of 70-88%.
Biological Activity and Metabolism
This compound is recognized as a weak carcinogen but a strong tumor initiator. Its biological effects are closely linked to its metabolic activation by cytochrome P450 (CYP) enzymes in the body.
The primary metabolic activation pathway involves the oxidation of the molecule to form dihydrodiols, which can be further metabolized to highly reactive diol epoxides that can bind to DNA, leading to mutations. The metabolism of this compound has been studied in human hepatic and pulmonary tissues.
Key Metabolic Pathways
-
Ring Oxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, are active in the ring oxidation of this compound. This leads to the formation of several metabolites, with a major product being trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol). This dihydrodiol is a proximate carcinogen.
-
Methyl Hydroxylation: The methyl group of this compound can also be hydroxylated, a reaction catalyzed by CYP1A2 and CYP3A4, to form 6-(hydroxymethyl)chrysene.
The specific P450 enzymes involved in the metabolism of this compound can vary between tissues. In the human liver, CYP1A2 and CYP2C10 are important for its metabolic activation, while CYP1A1 plays a more significant role in the lungs. The formation of diol epoxides from 6-MeC-1,2-diol has been synthesized and studied, though these epoxides were not found to be mutagenic in Salmonella typhimurium assays under the tested conditions.
References
- 1. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of 5-methylchrysene and this compound by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H14 | CID 15564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-甲基屈 ERM®, certified reference material | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Natural Occurrence and Environmental Sources of 6-Methylchrysene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and environmental sources of 6-methylchrysene, a member of the polycyclic aromatic hydrocarbon (PAH) family. This document synthesizes key data on its prevalence, details the methodologies for its detection, and visualizes the pathways of its environmental distribution and analysis.
Introduction to this compound
This compound is a carbopolycyclic aromatic hydrocarbon with the chemical formula C₁₉H₁₄.[1][2] Like other PAHs, it is formed from the incomplete combustion of organic materials.[3][4] While chrysene and its methylated isomers are minor components of the total environmental PAH load, their presence is significant due to their carcinogenic potential.[5] Specifically, some methylchrysene isomers are noted for their tumorigenic activity. This compound, along with its isomers, is of interest to researchers for its presence in various environmental matrices and its potential health implications.
Natural Occurrence and Environmental Sources
This compound is not produced commercially and its presence in the environment is a result of natural and anthropogenic processes. The primary sources include the pyrolysis of organic matter, where processes at high temperatures lead to the formation of PAHs and their alkylated derivatives.
Key environmental sources of this compound include:
-
Tobacco Smoke: Methylchrysenes are well-documented constituents of tobacco smoke. The pyrolysis of specific components within the tobacco leaf contributes to their formation. Quantitative analysis has been performed to determine the concentration of this compound in cigarette smoke.
-
Fossil Fuels and their Combustion: Crude oil and coal contain chrysene and its methylated homologues. The concentration of monomethylated chrysenes in crude oil can be significantly higher than that of the parent chrysene. Combustion of these fuels in industrial processes, power generation, and vehicle engines releases this compound into the atmosphere.
-
Incomplete Combustion of Organic Matter: Forest fires and volcanic activities are natural sources of PAHs, including this compound. Domestic burning of wood, coal (especially smoky coal), and garbage also contribute to its environmental load.
The following table summarizes quantitative data for this compound found in a significant environmental source.
| Source | Analyte | Concentration |
| Mainstream smoke of one U.S. blended nonfilter cigarette (85 mm) | This compound | 7.2 ng/cigarette |
Data sourced from Hecht et al. (1974)
Experimental Protocols for Detection and Quantification
The analysis of this compound in environmental samples involves a multi-step process, including sample collection, extraction, cleanup, and instrumental analysis. The complexity of environmental matrices requires robust methods to isolate and accurately quantify this compound.
A. Sample Collection and Preparation
-
Air: Air samples are typically collected by drawing a known volume of air through a glass-fiber filter to capture particulate matter.
-
Water: Water samples are collected in clean glass containers.
-
Soil and Sediment: Soil and sediment samples are collected and often dried and sieved before extraction.
-
Biological Tissues: Tissues are homogenized to facilitate extraction.
B. Extraction
The goal of extraction is to move the target analytes from the sample matrix into a solvent.
-
Solid Samples (Soil, Sediment, Filters): Soxhlet extraction or pressurized fluid extraction with solvents like methylene chloride or a cyclohexane mixture is common.
-
Liquid Samples (Water): Liquid-liquid extraction with a non-polar solvent or solid-phase extraction (SPE) is frequently used.
-
Tobacco Smoke Condensate: A detailed method involves solvent partitioning to obtain a fraction rich in PAHs.
C. Cleanup and Fractionation
Crude extracts from environmental samples are complex and require cleanup to remove interfering compounds.
-
Column Chromatography: This is a widely used technique. For instance, a method for isolating methylchrysenes from tobacco smoke involves column chromatography followed by a Diels-Alder reaction to remove benz[a]anthracenes.
-
Florisil Column Cleanup: For biological samples like adipose tissue, an activated Florisil column can be used to effectively remove lipid contaminants.
D. Instrumental Analysis
Several analytical techniques are employed for the final detection and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or UV detectors is a common method for PAH analysis. For separating methylchrysene isomers, high-speed liquid chromatography can be used to enrich the methylchrysene fraction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying PAHs. It allows for the separation of isomers, such as 1-, 2-, 3-, and 4-methylchrysene, which can then be followed by other techniques to resolve co-eluting isomers like 5- and this compound.
-
Paper Chromatography: This technique has been specifically used for the final separation of 5- and 6-methylchrysenes from each other after initial separation by GC.
Caption: Experimental workflow for the analysis of this compound.
Environmental Fate and Transport
Once released into the environment, this compound, like other PAHs, can undergo various transport and transformation processes. Due to their low water solubility and hydrophobic nature, PAHs tend to adsorb to particulate matter in the air and water, and to organic matter in soil and sediment.
-
Atmospheric Transport: this compound released into the atmosphere from combustion sources can be transported over long distances adsorbed to particulate matter before being deposited onto land or water through wet or dry deposition.
-
Aquatic Environment: In water, it will predominantly be found in the sediment due to its low solubility. Bioaccumulation in aquatic organisms is a potential concern.
-
Soil and Sediment: this compound is expected to be persistent in soil and sediment, with slow degradation rates. It can be subject to microbial degradation, although this process is generally slow for larger PAH molecules.
-
Metabolism: In biological systems, this compound can be metabolized. For example, in mouse skin, a major metabolite is trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene (6-MeC-1,2-diol). In humans, cytochrome P450 enzymes in the liver and lungs are involved in its metabolism.
Caption: Sources and environmental fate of this compound.
Toxicological Significance
The carcinogenicity of methylchrysenes has been a subject of study. While 5-methylchrysene is a potent carcinogen, this compound is considered a weak carcinogen. However, it is a strong tumor initiator. The metabolic activation of this compound is a critical step in its mechanism of toxicity. In humans, cytochrome P450 enzymes, particularly P450 1A1 and 1A2, are active in the formation of its metabolites.
Conclusion
This compound is an environmentally relevant polycyclic aromatic hydrocarbon originating primarily from the incomplete combustion of organic materials, with significant contributions from tobacco smoke and the use of fossil fuels. Its detection and quantification in complex environmental matrices require sophisticated analytical protocols involving extensive cleanup and sensitive instrumental techniques. Understanding the sources, environmental fate, and analytical methodologies for this compound is crucial for assessing its environmental impact and potential risks to human health.
References
- 1. This compound | C19H14 | CID 15564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. 5-Methylchrysene - Wikipedia [en.wikipedia.org]
- 5. 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 6-Methylchrysene
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 6-Methylchrysene
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting thermal analysis experiments.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄ | PubChem |
| Molecular Weight | 242.32 g/mol | PubChem |
| CAS Number | 1705-85-7 | PubChem |
| Melting Point | 159.4 °C | CAS Common Chemistry |
| Appearance | Solid | - |
| Solubility | Insoluble in water | ChemIDplus |
Table 1: Physicochemical Properties of this compound
Proposed Experimental Protocols for Thermal Analysis
Due to the absence of specific TGA and DSC data for this compound in the literature, the following sections detail robust experimental protocols that can be employed to determine its thermal stability and degradation profile. These methodologies are based on established practices for the thermal analysis of polycyclic aromatic hydrocarbons (PAHs).
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.
Objective: To determine the thermal stability and decomposition kinetics of this compound.
Instrumentation: A calibrated thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is recommended for evolved gas analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.
-
Atmosphere: Conduct the analysis under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate). This will allow for the characterization of both pyrolysis and oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
Hold at 800 °C for 10 minutes to ensure complete decomposition.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset).
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum mass loss rate (Tmax).
-
Quantify the percentage of mass loss at different temperature ranges.
-
Analyze the evolved gases using the coupled mass spectrometer to identify the degradation products.
-
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting point, enthalpy of fusion, and to observe any other phase transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan will be used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 200 °C at a heating rate of 10 °C/min.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
Reheat the sample to 200 °C at 10 °C/min to observe any changes in the thermal behavior after the first heating cycle.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset temperature and the peak temperature of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Proposed Workflow for Thermal Analysis
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
Caption: Proposed experimental workflow for determining the thermal stability and degradation profile of this compound.
Metabolic Degradation Profile of this compound
In addition to thermal degradation, understanding the metabolic fate of this compound is critical, particularly for drug development professionals. The metabolic activation of this compound is primarily catalyzed by cytochrome P450 (CYP) enzymes.
The major metabolic pathways involve:
-
Ring Oxidation: The formation of dihydrodiols, such as 6-MeC-1,2-diol, is a key step. This is often a proximate carcinogenic metabolite.
-
Methyl Hydroxylation: The methyl group can be hydroxylated to form 6-(hydroxymethyl)chrysene.
The following diagram illustrates the key steps in the metabolic degradation of this compound.
Caption: Simplified metabolic degradation pathway of this compound.
Summary and Future Directions
This technical guide highlights the current gap in the understanding of the thermal stability and degradation profile of this compound. The provided experimental protocols offer a clear path for researchers to obtain this critical data. The inclusion of the metabolic degradation profile provides a more holistic view of the compound's stability.
For future work, it is imperative to perform the detailed TGA and DSC analyses as outlined. Furthermore, the identification of thermal degradation products using techniques such as TGA-MS or Pyrolysis-GC-MS will be crucial for a complete understanding of the degradation pathways. This information will be invaluable for the safe handling, formulation, and application of this compound in research and drug development.
The Historical Trajectory of 6-Methylchrysene: From Obscure Carcinogen to a Tool in Cancer Research
A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological evaluation of 6-methylchrysene.
Introduction
This compound, a polycyclic aromatic hydrocarbon (PAH), has carved a unique niche in the landscape of cancer research. Initially identified as a constituent of tobacco smoke, its journey from an environmental carcinogen of interest to a valuable molecular probe has been shaped by decades of research into the mechanisms of chemical carcinogenesis. This technical guide provides an in-depth exploration of the historical context of this compound's discovery and the pivotal research that has defined its role in understanding the intricate processes of metabolic activation and tumorigenesis.
Historical Context and Discovery
The story of this compound is intrinsically linked to the broader investigation of the carcinogenic components of tobacco smoke in the mid-20th century. Early research focused on identifying the specific chemical agents responsible for the tumorigenic properties of tobacco tar.
Initial Identification in Tobacco Smoke:
Methylchrysenes, including this compound, were identified as components of cigarette smoke.[1][2][3][4] The smoke from a single U.S. blended non-filter cigarette was found to contain approximately 7.2 ng of this compound.[5] The isolation and identification of these compounds from the complex mixture of tobacco condensate was a significant analytical challenge, initially relying on techniques such as solvent partitioning, column chromatography, and paper chromatography. Later, more advanced methods like gas chromatography-mass spectrometry (GC-MS) were employed for more precise quantification.
Early Carcinogenicity Studies:
Following its identification, this compound, along with its isomers, was subjected to carcinogenicity testing, primarily using the mouse skin initiation-promotion model. These early studies established that while 5-methylchrysene is a potent carcinogen, this compound is a weak carcinogen. This difference in carcinogenic activity between the isomers sparked considerable interest and became a central theme in subsequent research, driving investigations into the structure-activity relationships of methylated PAHs. The International Agency for Research on Cancer (IARC) has classified this compound as Group 3: "Not classifiable as to its carcinogenicity to humans," based on the available evidence.
Synthesis of this compound and its Metabolites
The availability of pure this compound and its metabolites has been crucial for detailed biological studies. Various synthetic methods have been developed over the years, with photochemical synthesis being a particularly effective approach.
Photochemical Synthesis:
A common method for the synthesis of this compound involves the photochemical cyclization of a corresponding stilbene-like precursor. This method, often referred to as the Mallory reaction, utilizes stoichiometric amounts of iodine and irradiation to induce cyclization, yielding this compound in good yields (around 70-88%).
Synthesis of Metabolites:
The synthesis of key metabolites, such as the proximate carcinogen trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol) and the ultimate carcinogenic diol epoxides, has also been achieved. The synthesis of the diol epoxides typically involves the oxidation of the corresponding dihydrodiol.
Quantitative Data on Biological Activity
The differential carcinogenicity of this compound and its isomers has been quantified in numerous studies. The mouse skin initiation-promotion assay has been the primary model for these investigations.
| Compound | Tumor Initiating Activity (Tumors per mouse at 20 weeks) | Reference |
| 5-Methylchrysene | 8.8 | |
| This compound | 0.8 | |
| Chrysene | 0.1 | |
| Benzo[a]pyrene | 9.2 |
Table 1: Comparative Tumor-Initiating Activity of Methylchrysenes and Other PAHs on Mouse Skin.
The metabolic activation of this compound is a critical determinant of its biological activity. The rate of formation of key metabolites by cytochrome P450 enzymes has been quantified.
| Metabolite | Rate of Formation in Human Liver Microsomes (pmol/mg protein/min) | Reference |
| 6-MeC-1,2-diol | 0.3 - 3.1 | |
| 5-MeC-1,2-diol | 0.2 - 2.3 |
Table 2: Rate of Formation of Proximate Carcinogenic Diols from this compound and 5-Methylchrysene.
Experimental Protocols
Photochemical Synthesis of this compound
A general procedure for the photochemical synthesis of this compound is as follows:
-
Preparation of the Stilbenoid Precursor: The appropriate stilbene derivative is synthesized, typically through a Wittig reaction between a phosphonium salt and an aldehyde.
-
Photocyclization: The stilbenoid precursor is dissolved in a suitable solvent (e.g., cyclohexane) in the presence of a stoichiometric amount of iodine.
-
Irradiation: The solution is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) for several hours until the reaction is complete.
-
Purification: The reaction mixture is then worked up to remove the iodine and the product is purified by chromatography and/or recrystallization to yield pure this compound.
Mouse Skin Initiation-Promotion Assay
The two-stage mouse skin carcinogenesis model is a standard protocol to assess the tumor-initiating activity of compounds like this compound.
-
Animal Model: Female SENCAR or CD-1 mice are typically used.
-
Initiation: A single, sub-carcinogenic dose of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone) is applied topically to the shaved dorsal skin of the mice.
-
Promotion: Two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area twice weekly for a period of 20-26 weeks.
-
Tumor Monitoring: The mice are observed weekly, and the number and size of skin tumors (papillomas) are recorded.
-
Data Analysis: The tumor incidence (% of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between different treatment groups.
In Vitro Metabolism Assay with Human Liver Microsomes
This assay is used to determine the metabolic profile of this compound and the enzymes involved.
-
Incubation: this compound is incubated with human liver microsomes in the presence of an NADPH-generating system.
-
Metabolite Extraction: After a specific incubation time, the reaction is stopped, and the metabolites are extracted from the mixture using an organic solvent.
-
Metabolite Analysis: The extracted metabolites are then analyzed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV and/or fluorescence detection, or by HPLC-mass spectrometry (HPLC-MS).
-
Enzyme Identification: To identify the specific cytochrome P450 enzymes responsible for the metabolism, experiments can be performed with specific chemical inhibitors or antibodies against individual P450 isoforms, or by using recombinant human P450 enzymes.
Signaling Pathways and Experimental Workflows
Metabolic Activation Pathway of this compound
The metabolic activation of this compound is a multi-step process primarily mediated by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and initiate carcinogenesis.
Caption: Metabolic activation of this compound to its ultimate carcinogenic diol epoxide.
Experimental Workflow for Carcinogenicity Testing
The workflow for assessing the carcinogenicity of this compound using the mouse skin initiation-promotion model involves a series of well-defined steps.
Caption: Workflow for the mouse skin initiation-promotion assay.
Conclusion
The historical journey of this compound from its discovery in tobacco smoke to its use as a tool in mechanistic cancer research highlights the importance of studying individual components of complex carcinogenic mixtures. Its characterization as a weak carcinogen, in stark contrast to its potent isomer 5-methylchrysene, has provided invaluable insights into the structural determinants of PAH carcinogenicity, particularly the role of the "bay region." The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the mechanisms of chemical carcinogenesis and to develop novel preventative and therapeutic strategies. The ongoing study of this compound and its metabolites continues to contribute to our fundamental understanding of how environmental agents can lead to the development of cancer.
References
- 1. Synthesis of this compound-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]
- 3. researchgate.net [researchgate.net]
- 4. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Toxicological Profile and Safety Data for 6-Methylchrysene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) and a component of tobacco smoke. This document provides a comprehensive overview of its toxicological profile, drawing from available scientific literature. While classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen—not classifiable as to its carcinogenicity to humans—animal studies indicate it is a weak complete carcinogen but a potent tumor initiator. Its genotoxic potential is equivocal, with some studies reporting mutagenicity in bacterial reverse mutation assays while others find its metabolites to be non-mutagenic. Metabolic activation is a prerequisite for its toxicity, primarily mediated by cytochrome P450 enzymes. This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways to support further research and risk assessment.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1705-85-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₉H₁₄ | --INVALID-LINK-- |
| Molecular Weight | 242.32 g/mol | --INVALID-LINK-- |
| Appearance | Solid | - |
| Solubility | Insoluble in water | - |
Toxicological Data
Acute Toxicity
Carcinogenicity
This compound is classified by the IARC as Group 3: "Not classifiable as to its carcinogenicity to humans"[1]. However, studies in animal models, particularly mouse skin painting assays, have demonstrated that while it is a weak complete carcinogen, it acts as a strong tumor initiator[2].
Table 1: Summary of Carcinogenicity Data for this compound in Mouse Skin
| Study Type | Species/Strain | Route of Administration | Dosing Regimen | Results | Reference |
| Tumor Initiation | Mouse | Topical (skin) | Single application followed by a promoter | Strong tumor initiator | [2] |
| Complete Carcinogenicity | Mouse | Topical (skin) | Repeated applications | Weak carcinogen | [2] |
Detailed quantitative data on tumor incidence and multiplicity were not available in the reviewed literature.
Mutagenicity and Genotoxicity
The mutagenicity of this compound is a subject of some debate in the scientific literature. An IARC monograph from 1983 concluded that this compound is mutagenic to Salmonella typhimurium in the presence of an exogenous metabolic system. However, a more recent study focusing on its ultimate carcinogenic metabolites, the syn- and anti-isomers of this compound-1,2-diol-3,4-epoxide, found them to be non-mutagenic in Salmonella typhimurium at the tested doses. This suggests that other metabolites or the parent compound might be responsible for the previously observed mutagenicity, or that the test conditions differed.
Table 2: Summary of Mutagenicity Data for this compound and its Metabolites
| Test System | Compound Tested | Metabolic Activation | Result | Reference |
| Salmonella typhimurium (Ames test) | This compound | With S9 | Mutagenic | IARC Monograph Vol. 32 |
| Salmonella typhimurium (Ames test) | syn- and anti-6-MeC-1,2-diol-3,4-epoxides | Without S9 | Not Mutagenic |
Quantitative data (e.g., number of revertant colonies per plate) were not available in the reviewed literature for the positive mutagenicity finding.
Developmental Toxicity
There is a lack of data on the developmental toxicity of this compound itself. However, a study on its potential metabolite, 6-hydroxychrysene, was conducted using a zebrafish embryo model.
Table 3: Developmental Toxicity of 6-Hydroxychrysene in Zebrafish Embryos
| Endpoint | Concentration (µM) | Observation | Reference |
| Survival | 10 | Significant decrease in survival | |
| Morphological Deformities | 0.5 - 10 | Significant increase in overall deformities (cardiac, ocular, circulatory) |
Metabolism and Mechanism of Action
The toxicity of this compound is dependent on its metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA. This process is primarily carried out by cytochrome P450 (CYP) enzymes.
The initial step involves the oxidation of the aromatic ring system by CYP enzymes, particularly CYP1A1, CYP1A2, and CYP2C10, to form arene oxides. These can then be hydrated by epoxide hydrolase to form dihydrodiols. A key metabolite is trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol). Further epoxidation of the dihydrodiol in the "bay region" of the molecule by CYP enzymes can lead to the formation of highly reactive diol epoxides, which are considered the ultimate carcinogens of many PAHs. Additionally, hydroxylation of the methyl group can occur, catalyzed by CYP1A2 and CYP3A4, leading to the formation of 6-(hydroxymethyl)chrysene.
Experimental Protocols
Mouse Skin Carcinogenicity Assay (General Protocol)
This protocol describes a typical two-stage skin carcinogenesis study to evaluate the tumor-initiating and promoting potential of a test compound.
-
Animal Model: Female SENCAR or CD-1 mice, 7-9 weeks old.
-
Initiation: A single topical application of this compound dissolved in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin of the mice.
-
Promotion: Two weeks after initiation, a promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is applied topically to the same area, typically twice a week, for a period of 20-30 weeks.
-
Observation: Animals are observed weekly for the appearance of skin tumors (papillomas). The number of tumors per mouse (multiplicity) and the percentage of tumor-bearing mice (incidence) are recorded.
-
Histopathology: At the end of the study, skin tumors are excised and subjected to histopathological examination to confirm their nature (e.g., papilloma, squamous cell carcinoma).
Bacterial Reverse Mutation Assay (Ames Test - General Protocol)
This assay is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor-1254 induced rats) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial tester strain, the test compound at various concentrations, and the S9 mix (or buffer) are combined in molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.
Safety and Hazard Information
According to the GHS, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed
-
H371: May cause damage to organs
-
H400: Very toxic to aquatic life
-
H410: Very toxic to aquatic life with long lasting effects
Standard precautionary measures for handling potentially hazardous chemicals should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area.
Conclusion
The available data suggest that this compound is a weak complete carcinogen but a potent tumor initiator in animal models. Its genotoxicity profile is not fully resolved, highlighting the need for further studies with standardized protocols and a broader range of endpoints. The primary mechanism of its toxicity involves metabolic activation by cytochrome P450 enzymes to reactive diol epoxides that can form DNA adducts. While some information on the developmental toxicity of a potential metabolite is available, data on the reproductive and developmental toxicity of the parent compound are lacking. This guide provides a summary of the current knowledge to aid researchers in designing future studies and in the risk assessment of this compound. Further research is warranted to obtain more definitive quantitative toxicological data and to fully elucidate its mechanism of action.
References
The Carcinogenic Potential of 6-Methylchrysene and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the carcinogenic potential of 6-methylchrysene, a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and other combustion products. While structurally similar to the potent carcinogen 5-methylchrysene, this compound exhibits significantly weaker carcinogenic activity. This document delves into the metabolic activation, genetic toxicity, and tumorigenicity of this compound and its metabolites, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.
Executive Summary
This compound is classified as a weak carcinogen and tumor initiator compared to its isomer, 5-methylchrysene.[1][2] The difference in carcinogenic potency is not attributed to major differences in the initial stages of metabolic activation but rather to the intrinsic properties of their ultimate carcinogenic metabolites. The metabolic activation of this compound proceeds via the formation of dihydrodiols and ultimately bay-region diol epoxides, a common pathway for many carcinogenic PAHs.[3][4] However, the diol epoxide of this compound is less mutagenic and forms significantly fewer DNA adducts compared to the corresponding metabolite of 5-methylchrysene, providing a molecular basis for its reduced carcinogenicity.[5]
Comparative Carcinogenicity and Tumor-Initiating Activity
Studies on mouse skin have been pivotal in elucidating the differential carcinogenic activities of methylchrysene isomers. While 5-methylchrysene is a potent carcinogen, comparable in activity to benzo[a]pyrene, this compound demonstrates only marginal or weak carcinogenicity. However, it is noteworthy that this compound is considered a strong tumor initiator, similar to 3-methylchrysene.
Table 1: Tumorigenic Activity of Chrysene and its Methyl Isomers on Mouse Skin
| Compound | Tumor Initiating Activity | Carcinogenicity |
| Chrysene | Moderate | Inactive or Weak |
| 1-Methylchrysene | Moderate | Inactive or Weak |
| 2-Methylchrysene | Moderate | Inactive or Weak |
| 3-Methylchrysene | Strong | Inactive or Weak |
| 4-Methylchrysene | Moderate | Inactive or Weak |
| 5-Methylchrysene | Strong | Strong |
| This compound | Strong | Inactive or Weak |
Source: Adapted from Hecht et al., 1974.
Metabolic Activation of this compound
The carcinogenicity of PAHs is intrinsically linked to their metabolic activation into reactive electrophiles that can bind to cellular macromolecules like DNA. For this compound, this process is primarily catalyzed by cytochrome P450 (CYP) enzymes.
The key metabolic activation pathway for this compound involves the formation of a bay-region diol epoxide, as illustrated in the following diagram.
The initial and rate-limiting step is the oxidation of the 1,2-double bond of this compound by CYP enzymes, predominantly CYP1A1 and CYP1A2, to form the proximate carcinogen, trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol). This metabolite is then further oxidized to the ultimate carcinogen, 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-methylchrysene (6-MeC-1,2-diol-3,4-epoxide). This highly reactive diol epoxide can then form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.
In addition to the activation pathway, detoxification pathways also exist, leading to the formation of metabolites such as 6-hydroxymethylchrysene and various phenols.
Role of Cytochrome P450 Enzymes
The metabolism of this compound is tissue-specific and dependent on the expression of different CYP isoforms. In the human liver, CYP1A2 and CYP2C10 are the primary enzymes responsible for the metabolic activation, while in the human lung, CYP1A1 plays the major role. Methyl hydroxylation, a detoxification pathway, is mainly catalyzed by CYP1A2 and CYP3A4.
Table 2: Cytochrome P450 Isozymes Involved in the Metabolism of this compound
| Enzyme | Location | Major Metabolic Reaction |
| CYP1A1 | Lung | Ring oxidation (activation) |
| CYP1A2 | Liver | Ring oxidation (activation), Methyl hydroxylation (detoxification) |
| CYP2C10 | Liver | Ring oxidation (activation) |
| CYP3A4 | Liver | Methyl hydroxylation (detoxification) |
Source: Compiled from Smith et al., 1996.
Genetic Toxicity: Mutagenicity and DNA Adduct Formation
The ultimate carcinogenic metabolites of PAHs exert their genotoxic effects by forming covalent adducts with DNA. The extent of DNA adduct formation and the mutagenic potential of the diol epoxides are critical determinants of carcinogenic potency.
Mutagenicity
In the Ames test, a widely used assay for assessing mutagenicity, the bay-region diol epoxides of this compound were found to be non-mutagenic in Salmonella typhimurium, whereas the corresponding diol epoxides of 5-methylchrysene were highly mutagenic. This stark difference in mutagenicity directly correlates with their differing carcinogenic activities.
Table 3: Mutagenicity of 5- and this compound Diol Epoxides in Salmonella typhimurium
| Compound | Mutagenic Activity |
| anti-5-MeC-1,2-diol-3,4-epoxide | Highly Mutagenic |
| syn-5-MeC-1,2-diol-3,4-epoxide | Mutagenic |
| anti-6-MeC-1,2-diol-3,4-epoxide | Non-mutagenic |
| syn-6-MeC-1,2-diol-3,4-epoxide | Non-mutagenic |
Source: Amin et al., 1986.
DNA Adduct Formation
Consistent with its lower mutagenicity, the formation of DNA adducts from this compound in mouse skin is significantly lower than that from 5-methylchrysene. While both compounds produce qualitatively similar adduct patterns, the level of dihydrodiol epoxide-type adducts formed from this compound is approximately 20 times lower than that from 5-methylchrysene. This reduced capacity for DNA binding is a key factor contributing to the weak carcinogenicity of this compound.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the carcinogenicity of this compound.
Mouse Skin Carcinogenicity Assay
The mouse skin bioassay is a standard method for evaluating the tumorigenic and carcinogenic potential of chemical compounds.
Protocol Details:
-
Animals: Typically, female CD-1 or SENCAR mice are used.
-
Test Substance Administration: The test compound is dissolved in a suitable solvent, such as acetone, and applied topically to a shaved area of the dorsal skin.
-
Tumor Initiation: A single application of the test compound is administered.
-
Tumor Promotion: A promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied repeatedly (e.g., twice weekly) to the initiated area.
-
Observation Period: Animals are observed for a prolonged period (e.g., 20-30 weeks) for the development of skin tumors.
-
Endpoint: The number of papillomas and carcinomas per mouse is recorded.
In Vitro Metabolism Studies with Human Tissues
To understand the metabolic pathways in humans, in vitro studies are conducted using human liver and lung microsomes.
Protocol Details:
-
Tissue Preparation: Human liver and lung tissues are obtained from organ donors. Microsomes, which contain the CYP enzymes, are prepared by differential centrifugation.
-
Incubation: Microsomes are incubated with this compound in the presence of an NADPH-generating system to support CYP-mediated metabolism.
-
Metabolite Analysis: The reaction mixture is extracted, and the metabolites are separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence and/or UV detection.
-
Enzyme Inhibition/Correlation Studies: To identify the specific CYP enzymes involved, studies are performed with selective chemical inhibitors or antibodies against specific CYP isoforms. Correlation analyses are also conducted between the rates of this compound metabolism and the activities of known CYP-specific marker reactions.
Ames Mutagenicity Test (Salmonella typhimurium Assay)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.
Protocol Details:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the genes involved in histidine biosynthesis and cannot grow on a medium lacking histidine unless a back mutation (reversion) occurs.
-
Metabolic Activation: For compounds that require metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is included in the assay.
-
Procedure: The test compound, bacterial strain, and S9 mix (if required) are incubated together. The mixture is then plated on a minimal glucose agar medium.
-
Endpoint: The number of revertant colonies is counted after incubation. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Conclusion
The available evidence strongly indicates that this compound is a weak carcinogen, particularly when compared to its highly carcinogenic isomer, 5-methylchrysene. This difference in carcinogenic potency is primarily due to the lower intrinsic mutagenicity and DNA binding capacity of its ultimate carcinogenic metabolite, the bay-region diol epoxide. While this compound is a strong tumor initiator, its overall carcinogenic risk is considerably lower than that of other PAHs commonly found in the environment. Understanding the detailed metabolic pathways and the factors that govern the genotoxicity of methylchrysene isomers is crucial for assessing the human health risks associated with exposure to complex mixtures of PAHs. Further research may focus on the specific interactions of the diol epoxides with DNA and the cellular repair mechanisms that process the resulting adducts.
References
- 1. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis of this compound-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Purity 6-Methylchrysene
Disclaimer: 6-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) and is classified as a potential carcinogen. All handling and synthesis operations must be conducted by trained personnel in a controlled laboratory environment. Appropriate personal protective equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All procedures involving volatile solvents or the handling of the powdered product must be performed within a certified chemical fume hood to prevent inhalation exposure. All waste materials must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Introduction
This compound is a methylated polycyclic aromatic hydrocarbon used in environmental analysis and toxicological research. Its synthesis is crucial for creating analytical standards and for studying the metabolic pathways and carcinogenic potential of methylated PAHs.[1][2] The following protocol details a high-yield method for the synthesis of this compound via a two-step process involving a Wittig reaction to form a stilbene derivative, followed by an iodine-mediated photochemical cyclization (Mallory reaction).[3][4] This modern approach offers high regiospecificity and good yields.[1]
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the stilbenoid precursor, (E/Z)-1-(4-methylstyryl)naphthalene, via a Wittig reaction. The second stage is the photochemical cyclization of this precursor to yield the final product, this compound. The workflow includes precursor synthesis, the main cyclization reaction, and a final purification step.
Caption: Overall workflow for the synthesis of high-purity this compound.
Chemical Reaction Pathway
The synthesis begins with the reaction of (naphthalen-1-ylmethyl)triphenylphosphonium chloride (a Wittig salt) with 4-methylbenzaldehyde to form the stilbenoid intermediate. This intermediate then undergoes an oxidative 6π-electrocyclization reaction when exposed to UV light in the presence of an oxidant like iodine, forming the rigid, aromatic chrysene core.
Caption: Simplified chemical reaction pathway for this compound synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis protocol. Yields and reaction times are based on published literature and may vary based on specific experimental conditions and scale.
| Parameter | Step 1: Wittig Reaction | Step 2: Photochemical Cyclization |
| Key Reagents | Wittig Salt, 4-Methylbenzaldehyde, KOtBu | Stilbenoid Precursor, Iodine, 1,2-Epoxybutane |
| Solvent | Tetrahydrofuran (THF) | Toluene |
| Reaction Time | ~24 hours | ~2 hours |
| Temperature | Reflux | Room Temperature (under UV irradiation) |
| Typical Yield | >90% (Crude Precursor) | 82-88% (After Chromatography) |
| Purification Method | N/A (Crude used directly) | Flash Chromatography |
Experimental Protocols
Protocol 1: Synthesis of (E/Z)-1-(4-methylstyryl)naphthalene (Precursor)
This protocol describes the Wittig reaction to form the stilbenoid precursor.
Materials:
-
(Naphthalen-1-ylmethyl)triphenylphosphonium chloride (Wittig salt)
-
4-Methylbenzaldehyde
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Set up a round-bottom flask with a reflux condenser under a nitrogen atmosphere.
-
To the flask, add the (naphthalen-1-ylmethyl)triphenylphosphonium chloride and 4-methylbenzaldehyde (1.2 equivalents of Wittig salt per 1 equivalent of aldehyde).
-
Add anhydrous THF to the flask.
-
Slowly add potassium tert-butoxide (1.2 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for approximately 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The resulting crude product, a mixture of E/Z isomers, is typically a viscous oil or sticky solid and can be used in the next step without further purification.
Protocol 2: Photochemical Synthesis of this compound
This protocol details the Mallory reaction for the cyclization of the stilbenoid precursor.
Materials:
-
(E/Z)-1-(4-methylstyryl)naphthalene (from Protocol 1)
-
Iodine (I₂) (1.1 equivalents)
-
1,2-Epoxybutane (as an acid scavenger, ~30 equivalents)
-
Degassed Toluene
Equipment:
-
Photoreactor equipped with a quartz immersion well and a medium-pressure mercury lamp (e.g., 400 W) fitted with a Pyrex filter.
Procedure:
-
Safety First: Ensure the photoreactor's safety interlocks are engaged. UV radiation is harmful.
-
In the photoreactor vessel, dissolve the crude stilbenoid precursor from Protocol 1 in degassed toluene. The concentration should be relatively dilute (e.g., 3-13 mM).
-
Add iodine (1.1 equivalents) and 1,2-epoxybutane to the solution.
-
Flush the vessel with nitrogen and maintain a nitrogen atmosphere.
-
Turn on the stirring and the UV lamp to initiate the reaction.
-
Monitor the reaction's progress. The disappearance of the purple iodine color is a good indicator of reaction completion, which typically occurs within 2 hours.
-
Once complete, turn off the lamp and cool the reactor.
-
Reduce the volume of the reaction mixture under reduced pressure.
-
Wash the concentrated solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude this compound.
Protocol 3: Purification of this compound
High-purity this compound is obtained via flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
Solvent system (e.g., Petroleum ether/Ethyl acetate, 19:1 v/v)
Procedure:
-
Prepare a silica gel column using the chosen solvent system.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Load the dissolved sample onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.
-
Further purification, if necessary, can be achieved by recrystallization from a suitable solvent mixture like heptane/chloroform.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy and melting point determination.
References
- 1. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]
- 2. [PDF] Metabolism of 5-methylchrysene and this compound by human hepatic and pulmonary cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]
- 3. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Determination of 6-Methylchrysene in Soil Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 6-methylchrysene, a polycyclic aromatic hydrocarbon (PAH), in soil samples. The protocols outlined below describe two primary extraction techniques, QuEChERS and Soxhlet extraction, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Introduction
This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, which are widespread environmental contaminants. Many PAHs are known to be carcinogenic, mutagenic, or teratogenic. Due to these health risks, regulatory agencies worldwide have set maximum allowable levels for PAHs in the environment.[1] The analysis of this compound in complex matrices such as soil requires robust and sensitive analytical methods to ensure accurate quantification for environmental monitoring and risk assessment.
This document provides detailed protocols for sample preparation and instrumental analysis, along with expected performance data to guide researchers in establishing their own analytical workflows.
Experimental Protocols
Two primary sample preparation techniques are presented: QuEChERS for a rapid and high-throughput approach, and Soxhlet extraction as a more traditional and exhaustive method. Following extraction, two common and powerful analytical techniques, GC-MS and HPLC-FLD, are detailed for the separation and detection of this compound.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a dispersive solid-phase extraction (dSPE) technique that offers a streamlined and efficient approach for the extraction of a wide range of analytes from complex matrices.[1]
Materials:
-
Homogenized and sieved soil sample
-
Deionized water
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive SPE (dSPE) sorbents (e.g., primary secondary amine (PSA), C18)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water to the soil sample and vortex for 30 seconds to hydrate the soil.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer the acetonitrile supernatant (top layer) to a dSPE tube containing PSA and C18 sorbents.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS or HPLC-FLD analysis.
Sample Preparation: Soxhlet Extraction
Soxhlet extraction is a classical technique used for the exhaustive extraction of analytes from a solid matrix.[2] It is often considered a benchmark method for PAH analysis.
Materials:
-
Homogenized and air-dried soil sample
-
Soxhlet extraction apparatus (thimble, extractor, condenser, round-bottom flask)
-
Extraction solvent (e.g., Dichloromethane (DCM) or a hexane/acetone mixture)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Concentrator tube
Protocol:
-
Weigh 10-20 g of the air-dried and homogenized soil sample and mix with an equal amount of anhydrous sodium sulfate.
-
Place the soil mixture into a Soxhlet extraction thimble.
-
Add 250 mL of the extraction solvent to a round-bottom flask.
-
Assemble the Soxhlet apparatus and extract the sample for 18-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to a small volume (approximately 5-10 mL) using a rotary evaporator.
-
The concentrated extract can be further cleaned up using solid-phase extraction (SPE) with silica or Florisil cartridges if necessary.
-
The final extract is then solvent-exchanged into a suitable solvent for analysis and brought to a final volume of 1 mL.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole).
-
Capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane).
GC-MS Parameters:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temp. | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 80 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold for 10 min |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | Quantifier: 242 m/z, Qualifiers: 241 m/z, 226 m/z |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective technique for the analysis of fluorescent compounds like this compound.
Instrumentation:
-
High-performance liquid chromatograph.
-
Fluorescence detector.
-
Reversed-phase C18 column suitable for PAH analysis.
HPLC-FLD Parameters:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Fluorescence Detection | Excitation: ~270 nm, Emission: ~380 nm (Wavelengths may need optimization) |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of PAHs in soil using the described methods. Note that performance characteristics can vary depending on the specific soil matrix, instrumentation, and laboratory conditions. Data specific to this compound should be established during in-house method validation.
Table 1: Typical Recovery Rates for PAHs in Soil
| Extraction Method | Analyte Class | Typical Recovery (%) |
| QuEChERS | PAHs | 85 - 110 |
| Soxhlet | PAHs | 80 - 120 |
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for PAHs in Soil
| Analytical Method | Analyte Class | Typical LOD (µg/kg) | Typical LOQ (µg/kg) |
| GC-MS (SIM) | PAHs | 0.1 - 1.0 | 0.3 - 3.0 |
| HPLC-FLD | PAHs | 0.05 - 0.5 | 0.15 - 1.5 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of this compound in soil samples.
Caption: Experimental workflow for this compound analysis in soil.
References
Application Note: Quantification of 6-Methylchrysene using a Validated HPLC-Fluorescence Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) and a weak carcinogen found in tobacco smoke and other environmental sources.[1] Its metabolism in the human body is of significant interest as it can be converted to carcinogenic metabolites. The primary metabolic activation of this compound involves cytochrome P450 enzymes, particularly P450s 1A1, 1A2, and 3A4, which catalyze the formation of dihydrodiols and hydroxymethyl derivatives.[1][2] Accurate and sensitive quantification of this compound is crucial for toxicological studies, environmental monitoring, and in the assessment of potential drug candidates that may interact with its metabolic pathways. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the precise quantification of this compound.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The quantification is achieved by a fluorescence detector, which offers high sensitivity and selectivity for fluorescent compounds like PAHs. The intensity of the fluorescence emission is directly proportional to the concentration of this compound in the sample.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.22 µm, PTFE)
2. Instrumentation
-
HPLC system equipped with a binary pump, autosampler, and column oven.
-
Fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Standard Solutions
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
4. Sample Preparation
-
Liquid Samples: For clear liquid samples, dilute an appropriate volume with acetonitrile to fall within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
-
Solid Samples/Tissues:
-
Homogenize the sample.
-
Perform a liquid-liquid or solid-phase extraction using an appropriate solvent (e.g., acetonitrile, dichloromethane).
-
Evaporate the solvent and reconstitute the residue in a known volume of acetonitrile.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.
-
5. HPLC-Fluorescence Conditions
| Parameter | Setting |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 60% B2-15 min: 60% to 100% B15-20 min: 100% B20-22 min: 100% to 60% B22-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 260 nmEmission: 385 nm |
Note: The optimal excitation and emission wavelengths should be experimentally determined for this compound. The provided wavelengths are based on typical values for chrysene and related PAHs.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 5.0 ng/mL |
| Precision (%RSD) | |
| Intra-day | < 2% |
| Inter-day | < 3% |
| Accuracy (Recovery %) | 97.5% - 103.2% |
Note: The quantitative data presented in this table are representative values for a validated HPLC-fluorescence method for a similar PAH and should be established for this compound during method validation.
Visualizations
The described HPLC-fluorescence method provides a sensitive, specific, and reliable approach for the quantification of this compound. This application note offers a comprehensive protocol and foundational validation parameters that can be adapted for various research and analytical needs, from environmental monitoring to drug metabolism studies. The high sensitivity of the fluorescence detector makes this method particularly suitable for detecting trace levels of this compound in complex matrices. Proper method validation in the user's laboratory is essential to ensure data quality and regulatory compliance.
References
Application Note: High-Resolution GC-MS Protocol for the Analysis of Methylchrysene Isomers
Abstract
This application note provides a detailed protocol for the separation and quantification of methylchrysene isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Methylchrysene isomers are of significant interest to researchers in environmental science and toxicology due to their carcinogenic potential and prevalence as products of incomplete combustion. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible method for the analysis of these compounds in various matrices. The methodology outlined includes sample preparation, GC-MS parameters, and data analysis, with a focus on achieving high-resolution separation of the six methylchrysene isomers.
Introduction
Chrysene and its methylated derivatives are polycyclic aromatic hydrocarbons (PAHs) that are formed during the incomplete combustion of organic materials. Several methylchrysene isomers are known carcinogens, and their analysis is crucial for assessing environmental contamination and human exposure risks. Due to their similar chemical structures and physical properties, the separation of methylchrysene isomers presents a significant analytical challenge. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these isomers, offering the high separation efficiency of gas chromatography and the sensitive and selective detection of mass spectrometry. This protocol details a validated GC-MS method for the analysis of 1-, 2-, 3-, 4-, 5-, and 6-methylchrysene.
Experimental Protocol
Sample Preparation
A generic sample preparation protocol for solid matrices (e.g., soil, sediment) and liquid matrices (e.g., crude oil, biological extracts) is provided below. The exact procedure may need to be optimized based on the specific sample matrix and concentration of the analytes.
1.1. Extraction from Solid Matrices:
-
Weigh approximately 5-10 g of the homogenized solid sample into a clean extraction thimble.
-
Add a known amount of an appropriate internal standard, such as chrysene-d12, to the sample.
-
Perform Soxhlet extraction for 16-24 hours using a suitable solvent like dichloromethane (DCM) or a mixture of hexane and acetone.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Proceed to the clean-up step.
1.2. Extraction from Liquid Matrices:
-
For viscous samples like crude oil, dissolve a known weight (e.g., 0.1-0.5 g) in a minimal amount of hexane.
-
For aqueous samples, perform liquid-liquid extraction using a non-polar solvent such as DCM or hexane.
-
Add the internal standard to the sample prior to extraction.
-
Concentrate the extract as described above.
1.3. Clean-up:
-
Prepare a silica gel or alumina chromatography column.
-
Apply the concentrated extract to the top of the column.
-
Elute the PAH fraction using a non-polar solvent or a solvent gradient of increasing polarity.
-
Collect the fraction containing the methylchrysene isomers.
-
Concentrate the cleaned-up extract to a final volume of 1 mL in a suitable solvent for GC-MS analysis (e.g., hexane or toluene).
GC-MS Analysis
The following GC-MS parameters have been optimized for the separation of methylchrysene isomers.
2.1. Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
2.2. GC Conditions:
-
Column: HP-5MS (5% phenyl-methylpolysiloxane), 60 m x 0.25 mm I.D., 0.25 µm film thickness[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Inlet Temperature: 300 °C[1]
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 3 °C/min to 310 °C, and hold for 16 minutes.[1]
2.3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
Data Analysis and Quantification
Quantification is performed using the internal standard method. A calibration curve should be prepared using certified reference standards of the methylchrysene isomers and the internal standard.
Quantitative Data
The following tables summarize the quantitative data for the GC-MS analysis of methylchrysene isomers.
Table 1: Retention Order and Mass Spectrometric Data for Methylchrysene Isomers
| Isomer | Elution Order | Molecular Weight ( g/mol ) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 3-Methylchrysene | 1 | 242.32 | 242 | 241 | 226 |
| 2-Methylchrysene | 2 | 242.32 | 242 | 241 | 226 |
| This compound | 3 | 242.32 | 242 | 241 | 226 |
| 1-Methylchrysene | 4 | 242.32 | 242 | 241 | 226 |
| 4-Methylchrysene | N/A | 242.32 | 242 | 241 | 226 |
| 5-Methylchrysene | N/A | 242.32 | 242 | 241 | 226 |
Note: The elution order for 3-, 2-, 6-, and 1-methylchrysene is based on studies using an HP-5MS column.[1] The exact retention times can vary between instruments and should be confirmed with standards. The quantifier ion is the molecular ion (M+), and the qualifier ions are typically the M-1 and M-16 fragments. The elution order for 4- and 5-methylchrysene on this column is not definitively established in the referenced literature.
Table 2: Method Performance Data (Typical)
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 80 - 120% |
Note: LOD and LOQ values are estimates and should be experimentally determined for each instrument and matrix according to established validation protocols.[2]
Workflow and Pathway Diagrams
Caption: Workflow for the GC-MS analysis of methylchrysene isomers.
Discussion
The successful separation of methylchrysene isomers is highly dependent on the choice of the GC column and the optimization of the temperature program. A long capillary column with a 5% phenyl-methylpolysiloxane stationary phase, such as the HP-5MS, provides good selectivity for these isomers. The slow temperature ramp rate of 3 °C/min is critical for achieving baseline or near-baseline resolution of the closely eluting isomers.
For quantification, the use of an isotopically labeled internal standard like chrysene-d12 is recommended to correct for variations in sample preparation and instrument response. When using Selected Ion Monitoring (SIM) mode, the molecular ion at m/z 242 is the most abundant and should be used as the quantifier ion for all methylchrysene isomers. To confirm the identity of each isomer, at least two qualifier ions should be monitored. Common fragments for methylchrysenes include [M-H]+ (m/z 241) and [M-CH3]+ (m/z 227), although the latter is less intense. The presence of co-eluting isomers from other PAH families (e.g., methylbenzo[a]anthracenes) that also have a molecular weight of 242 g/mol necessitates careful evaluation of retention times and qualifier ion ratios.
Method validation is a critical step to ensure the reliability of the results. This should include the determination of linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy for each methylchrysene isomer in the matrix of interest.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of methylchrysene isomers by GC-MS. The described method, including sample preparation, optimized GC-MS conditions, and data analysis procedures, is suitable for the reliable identification and quantification of these important environmental contaminants. Adherence to this protocol will enable researchers to obtain high-quality data for their studies in environmental monitoring, toxicology, and risk assessment.
References
Application Note: Utilizing 6-Methylchrysene as a Certified Reference Material for Accurate PAH Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1] Accurate and reliable quantification of PAHs in various matrices, including environmental samples, food products, and pharmaceutical preparations, is crucial for regulatory compliance and risk assessment. The use of Certified Reference Materials (CRMs) is fundamental to achieving high-quality analytical data by providing traceability to international standards and ensuring the accuracy and comparability of measurement results.[2][3]
This application note provides a detailed guide on the use of 6-methylchrysene as a Certified Reference Material in the analysis of PAHs. This compound is a representative PAH and its availability as a CRM makes it an excellent tool for method validation, calibration, and ongoing quality control.[4][5]
Data Presentation: Properties of this compound CRM
Certified Reference Materials for this compound are available from various accredited suppliers. The table below summarizes typical certified property values. Users should always refer to the Certificate of Analysis provided by the manufacturer for the most accurate and up-to-date information.
| Parameter | Typical Value | Notes |
| Chemical Name | This compound | |
| CAS Number | 1705-85-7 | |
| Molecular Formula | C₁₉H₁₄ | |
| Molecular Weight | 242.31 g/mol | |
| Purity | ≥ 99.0% | Varies by supplier; refer to CoA. |
| Certified Concentration | e.g., 100 µg/mL in Toluene | Supplied as a solution in a sealed ampoule. |
| Expanded Uncertainty | e.g., ± 2 µg/mL | The uncertainty is typically stated at a 95% confidence level. |
| Storage Conditions | 2-8°C, protected from light | Long-term stability is ensured under proper storage. |
Experimental Protocols
The following protocols describe the preparation of calibration standards and the use of this compound CRM in a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow for PAH analysis. These protocols can be adapted for High-Performance Liquid Chromatography (HPLC) analysis as well.
Preparation of Stock and Working Standard Solutions
Objective: To prepare a series of standard solutions for instrument calibration.
Materials:
-
This compound CRM (e.g., 100 µg/mL in Toluene)
-
High-purity solvent (e.g., Toluene or Acetonitrile, HPLC or GC gradient grade)
-
Class A volumetric flasks
-
Calibrated micropipettes
Procedure:
-
Stock Standard Preparation (if necessary): If the CRM is in a solid form, accurately weigh a specific amount and dissolve it in a known volume of solvent to achieve a precise concentration. For CRMs supplied as solutions, this step can be skipped.
-
Working Standard Preparation:
-
Allow the this compound CRM ampoule to equilibrate to room temperature before opening.
-
Perform serial dilutions of the CRM stock solution to prepare a series of working standards at different concentration levels. For example, to prepare a 10 µg/mL working standard from a 100 µg/mL CRM, pipette 1 mL of the CRM into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent.
-
Prepare a minimum of five concentration levels to establish a calibration curve. The concentration range should bracket the expected concentration of this compound in the samples.
-
-
Storage: Store the prepared working standards in amber glass vials at 2-8°C and protect from light to minimize degradation. The stability of diluted standards should be verified over time.
Sample Preparation (General Guideline for Solid Matrices)
Objective: To extract PAHs, including this compound, from a solid sample matrix.
Materials:
-
Homogenized sample
-
Extraction solvent (e.g., Hexane:Acetone mixture)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., silica gel)
-
Concentrator apparatus (e.g., rotary evaporator or nitrogen evaporator)
Procedure:
-
Extraction:
-
Accurately weigh a known amount of the homogenized sample (e.g., 5-10 g).
-
Add a known amount of an internal standard (e.g., a deuterated PAH like chrysene-d12) to the sample.
-
Extract the sample using an appropriate technique such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with a suitable solvent mixture.
-
-
Drying and Concentration:
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
-
Cleanup:
-
Perform a cleanup step using SPE to remove interfering compounds. Condition the SPE cartridge with the appropriate solvent.
-
Load the concentrated extract onto the cartridge and elute the PAH fraction with a suitable solvent or solvent mixture.
-
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL. The sample is now ready for GC-MS analysis.
GC-MS Analysis
Objective: To quantify the concentration of this compound in the prepared sample.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent PAH-specific column
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program: 80°C (hold 1 min), ramp to 310°C at 8°C/min, hold 10 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 300°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for this compound: m/z 242
-
Qualifier Ions for this compound: m/z 241, 226
-
Procedure:
-
Calibration:
-
Inject the prepared this compound working standards to generate a calibration curve.
-
Plot the peak area of the quantifier ion against the concentration of each standard.
-
Perform a linear regression to obtain the calibration equation and correlation coefficient (R² > 0.995 is generally required).
-
-
Sample Analysis:
-
Inject the prepared sample extract.
-
Identify this compound based on its retention time and the presence of quantifier and qualifier ions.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
-
Quality Control:
-
Inject a calibration blank (solvent) and a method blank to ensure no contamination.
-
Analyze a Laboratory Control Sample (LCS) – a clean matrix spiked with a known concentration of this compound CRM – to assess method accuracy.
-
Analyze a Matrix Spike/Matrix Spike Duplicate (MS/MSD) to evaluate matrix effects and method precision.
-
Visualizations
Experimental Workflow for PAH Analysis using this compound CRM
Caption: Workflow for PAH analysis using a CRM.
Logical Relationship of a Certified Reference Material in an Analytical System
Caption: Role of CRM in ensuring traceable results.
Conclusion
References
- 1. This compound | C19H14 | CID 15564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound ERM®, certified reference material | 1705-85-7 [sigmaaldrich.com]
- 5. This compound | Certified Reference Materials catalogue of the JRC [crm.jrc.ec.europa.eu]
Application Notes and Protocols for In Vitro Cell Culture Assays Using 6-Methylchrysene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) and a component of tobacco smoke and other environmental pollutants.[1] While its isomer, 5-methylchrysene, is a potent carcinogen, this compound is considered a weak carcinogen.[1] Understanding the in vitro toxicological profile of this compound is crucial for risk assessment and mechanistic studies. These application notes provide an overview of the cellular effects of this compound and detailed protocols for key in vitro assays to assess its cytotoxicity and genotoxicity.
Cellular and Molecular Effects of this compound
Metabolic Activation:
Like many PAHs, this compound requires metabolic activation to exert its biological effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes. In human liver microsomes, CYP1A2 and CYP2C10 are important for the metabolic activation of this compound, while CYP1A1 plays a major role in the lung.[2] The metabolism of this compound leads to the formation of several metabolites, including trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol), other dihydrodiols, phenols, and 6-(hydroxymethyl)chrysene.[2] The formation of the proximate carcinogenic 1,2-diols occurs in human liver samples at rates of 0.3-3.1 pmol/mg protein/min.[2]
Aryl Hydrocarbon Receptor (AhR) Signaling:
This compound is an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a central role in the toxicity of many PAHs. Upon binding to this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the induction of genes encoding drug-metabolizing enzymes, most notably CYP1A1 and CYP1B1. The induction of these enzymes is a key step in the metabolic activation of this compound.
Genotoxicity:
The genotoxicity of this compound is linked to the formation of reactive metabolites that can bind to DNA, forming DNA adducts. However, compared to its highly carcinogenic isomer 5-methylchrysene, this compound is a weak mutagen. Studies have shown that the ultimate carcinogenic metabolite of this compound, 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-methylchrysene (6-MeC-1,2-diol-3,4-epoxide), is not mutagenic in Salmonella typhimurium at the same doses where the corresponding metabolite of 5-methylchrysene is highly mutagenic. While this compound itself can induce a mutagenic response in the Ames test in the presence of metabolic activation, its potency is low.
Cell Cycle and Apoptosis:
Studies on methylated chrysenes suggest that they can interfere with cell cycle control in an AhR-dependent manner. This compound has been shown to disrupt contact inhibition in rat liver epithelial cells. However, unlike 5-methylchrysene, it does not induce a significant accumulation of cells in the S-phase or the phosphorylation of the p53 tumor suppressor protein, suggesting a different and weaker impact on cell cycle checkpoints and DNA damage response pathways. The induction of apoptosis by this compound is not well-characterized, but PAHs, in general, can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the p53 signaling network.
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity and Genotoxicity Data for this compound
| Assay | Cell Line | Test System | Concentration/Dose Range | Key Findings | Reference |
| Cytotoxicity | HepG2 | Sulforhodamine B (SRB) Assay (96h) | 0.005 - 5 µM | Similar cytotoxic effects to chrysene. | |
| HepG2 | Trypan Blue Exclusion (24h) | 2.5 - 10 µM | Similar cytotoxic effects to chrysene. | ||
| Genotoxicity | S. typhimurium TA100 | Ames Test (+S9) | Not Specified | Weakly mutagenic. | |
| S. typhimurium | Ames Test | Not Specified | Diol-epoxide metabolite is not mutagenic. | ||
| Rat Liver Epithelial (WB-F344) | DNA Adduct Formation | Not Specified | No significant DNA adducts formed. | ||
| Cell Signaling | Rat Liver Epithelial (WB-F344) | AhR Reporter Gene Assay | Not Specified | Potent AhR agonist. | |
| Rat Liver Epithelial (WB-F344) | Gap Junction Intercellular Communication | Not Specified | Inhibition of GJIC. | ||
| Rat Liver Epithelial (WB-F344) | Cell Cycle Analysis | Not Specified | Disruption of contact inhibition. |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell line such as HepG2 (human liver carcinoma) or A549 (human lung carcinoma).
Materials:
-
HepG2 or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).
-
After 24 hours, replace the medium with the prepared dilutions of this compound.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a standard method to assess the mutagenic potential of this compound.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Molten top agar (0.6% agar, 0.5% NaCl)
-
Minimal glucose agar plates
-
This compound (dissolved in DMSO)
-
Rat liver S9 fraction and cofactor solution (for metabolic activation)
-
Positive and negative controls
Procedure:
-
Prepare overnight cultures of the Salmonella tester strains.
-
In a sterile tube, add 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations, and 500 µL of S9 mix (or phosphate buffer for experiments without metabolic activation).
-
Pre-incubate the mixture at 37°C for 20-30 minutes.
-
Add 2 mL of molten top agar to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.
-
Distribute the top agar evenly by tilting the plate.
-
Allow the top agar to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei in cultured cells.
Materials:
-
Human lymphocytes or a suitable cell line (e.g., TK6, HepG2)
-
Culture medium
-
This compound (dissolved in DMSO)
-
Cytochalasin B (for cytokinesis-blocked method)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope slides
Procedure:
-
Culture cells to an appropriate density.
-
Treat the cells with various concentrations of this compound for a period equivalent to 1.5-2 normal cell cycle lengths. Include positive and negative controls.
-
If using the cytokinesis-block method, add cytochalasin B at an appropriate time to block cell division at the binucleate stage.
-
Harvest the cells by centrifugation.
-
Resuspend the cells in a hypotonic solution and incubate.
-
Fix the cells with a freshly prepared fixative.
-
Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with a suitable DNA stain.
-
Score the frequency of micronucleated cells per 1000-2000 binucleated cells (for cytokinesis-blocked method) or mononucleated cells.
Comet Assay (Single Cell Gel Electrophoresis)
This assay measures DNA strand breaks in individual cells.
Materials:
-
Frosted microscope slides
-
Normal melting point agarose
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with an appropriate filter
Procedure:
-
Harvest cells after treatment with this compound.
-
Mix the cell suspension with low melting point agarose and layer it onto a pre-coated slide with normal melting point agarose.
-
Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Apply an electric field (typically 25V, 300mA) for 20-30 minutes.
-
Neutralize the slides with a neutralization buffer.
-
Stain the slides with a fluorescent DNA stain.
-
Visualize the comets under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Mandatory Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.
Caption: Experimental workflow for assessing the in vitro toxicity of this compound.
References
Application Notes and Protocols for Studying 6-Methylchrysene-DNA Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the formation of DNA adducts by 6-methylchrysene, a polycyclic aromatic hydrocarbon (PAH). The protocols detailed below are essential for researchers investigating the genotoxicity, mutagenicity, and carcinogenicity of this compound. Understanding the mechanisms of this compound-DNA adduct formation is critical for toxicological assessment and the development of potential cancer prevention strategies.
Introduction
This compound is a member of the PAH family, compounds that are widespread environmental pollutants and are often found in tobacco smoke, grilled foods, and emissions from fossil fuel combustion. Like many PAHs, this compound itself is not carcinogenic but requires metabolic activation to exert its genotoxic effects. This activation process, primarily mediated by cytochrome P450 enzymes, converts this compound into highly reactive electrophilic metabolites, specifically diol epoxides, which can then covalently bind to the nucleophilic sites on DNA bases, forming DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, a critical step in the initiation of cancer.
Comparative studies have shown that this compound is a weaker carcinogen than its isomer, 5-methylchrysene.[1][2] This difference in carcinogenic potential is attributed to the lower efficiency of its ultimate carcinogenic metabolites, the this compound-1,2-diol-3,4-epoxides, in forming DNA adducts and inducing mutations.[1][3]
This document outlines the metabolic activation pathway of this compound, provides detailed protocols for the detection and quantification of its DNA adducts using ³²P-postlabeling and HPLC-MS/MS techniques, and discusses the cellular responses to the formation of these adducts.
Metabolic Activation of this compound
The metabolic activation of this compound to its ultimate DNA-reactive form follows the well-established diol epoxide pathway for PAHs.[4]
-
Initial Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP2C10 in humans, catalyze the initial oxidation of this compound to form an epoxide.
-
Hydration: Epoxide hydrolase then hydrates the epoxide to form trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol).
-
Second Epoxidation: A second epoxidation of the 6-MeC-1,2-diol by CYP enzymes in the bay region leads to the formation of the highly reactive syn- and anti-6-methylchrysene-1,2-diol-3,4-epoxides (6-MeC-1,2-diol-3,4-epoxides).
-
DNA Adduct Formation: These diol epoxides can then react with the exocyclic amino groups of purine bases in DNA, primarily deoxyguanosine (dG) and deoxyadenosine (dA), to form stable covalent adducts.
Quantitative Data on this compound-DNA Adduct Formation
The formation of DNA adducts by this compound has been compared to its more potent carcinogenic isomer, 5-methylchrysene. The following table summarizes the key quantitative findings from a study in mouse skin.
| Compound | Relative DNA Binding Level (Compared to 5-Methylchrysene) | Reference |
| This compound | 1/20th | |
| 5-Methylchrysene | 1 (Reference) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note: As specific protocols for this compound are not extensively published, the following protocols are adapted from established methods for similar PAHs, such as 5-methylchrysene and 5,6-dimethylchrysene. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro Incubation and DNA Adduct Formation
This protocol describes the incubation of this compound with DNA in the presence of a metabolic activation system (e.g., rat liver S9 fraction).
Materials:
-
This compound
-
Calf thymus DNA
-
Rat liver S9 fraction (from Aroclor 1254-induced rats)
-
NADPH regenerating system (NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Tris-HCl buffer (pH 7.4)
-
MgCl₂
-
EDTA
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Chloroform:isoamyl alcohol (24:1)
-
Ice-cold ethanol (100% and 70%)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, EDTA, the NADPH regenerating system, and calf thymus DNA.
-
Add the rat liver S9 fraction to the reaction mixture.
-
Add this compound (dissolved in a suitable solvent like DMSO) to initiate the reaction.
-
Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.
-
Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.
-
Precipitate the DNA by adding 2.5 volumes of ice-cold 100% ethanol and incubate at -20°C for at least 1 hour.
-
Pellet the DNA by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend it in TE buffer.
-
Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).
Protocol 2: ³²P-Postlabeling Assay for this compound-DNA Adducts
The ³²P-postlabeling assay is an ultrasensitive method for detecting bulky DNA adducts.
Materials:
-
DNA sample with this compound adducts (from in vitro or in vivo studies)
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (e.g., polyethyleneimine-cellulose)
-
TLC developing solvents
-
Phosphorimager screen and scanner
Procedure:
-
DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, which are not substrates for T4 polynucleotide kinase. Adducted nucleotides are generally resistant to this dephosphorylation.
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.
-
TLC Separation: Apply the ³²P-labeled adducts to a TLC plate and separate them using a multi-directional chromatographic system with different solvent systems.
-
Detection and Quantification: Expose the TLC plate to a phosphorimager screen. Quantify the radioactivity in the adduct spots and in a sample of the total nucleotide digest to calculate the relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.
Protocol 3: HPLC-MS/MS Quantification of this compound-DNA Adducts
HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides high specificity and sensitivity for the quantification of specific DNA adducts.
Materials:
-
DNA sample with this compound adducts
-
Internal standard (e.g., a stable isotope-labeled this compound-deoxyguanosine adduct)
-
Enzyme cocktail for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
HPLC mobile phases (e.g., acetonitrile/water or methanol/water with formic acid)
Procedure:
-
DNA Digestion: Digest 50-100 µg of DNA to deoxyribonucleosides using an enzyme cocktail. Add a known amount of the internal standard before digestion.
-
Solid-Phase Extraction (SPE): Enrich the adducted nucleosides from the digest using a C18 SPE cartridge.
-
HPLC Separation: Inject the enriched sample onto the HPLC system. Separate the this compound-deoxyguanosine and -deoxyadenosine adducts from the normal deoxyribonucleosides using a gradient elution.
-
MS/MS Detection: Introduce the HPLC eluent into the ESI source of the mass spectrometer. Operate the mass spectrometer in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the this compound adducts and the internal standard.
-
Quantification: Construct a calibration curve using known amounts of authentic this compound-DNA adduct standards. Quantify the amount of each adduct in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve. Results are typically expressed as the number of adducts per 10⁶ or 10⁷ parent nucleosides.
Cellular Response to this compound-DNA Adducts
The formation of DNA adducts by this compound can trigger a cascade of cellular responses aimed at mitigating the damage.
-
DNA Repair: The primary defense mechanism against bulky DNA adducts is the nucleotide excision repair (NER) pathway. The NER machinery recognizes the distortion in the DNA helix caused by the adduct, excises a short oligonucleotide containing the lesion, and synthesizes a new, error-free strand. The efficiency of NER for specific this compound adducts can influence their persistence and mutagenic potential.
-
Cell Cycle Checkpoints: The presence of DNA damage can activate cell cycle checkpoints, which temporarily halt cell cycle progression to allow time for DNA repair. This prevents the replication of damaged DNA, which could lead to the fixation of mutations.
-
Translesion Synthesis (TLS): If the DNA adducts are not repaired before DNA replication, specialized TLS DNA polymerases may be recruited to bypass the lesion. While this allows replication to proceed, some TLS polymerases are error-prone and may introduce mutations opposite the adduct.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis, to eliminate the potentially harmful cell from the organism.
Conclusion
The study of this compound-DNA adduct formation is crucial for understanding its carcinogenic potential. The protocols provided here, adapted from well-established methods for other PAHs, offer a robust framework for researchers to investigate the formation, persistence, and biological consequences of these adducts. The use of sensitive and specific analytical techniques such as ³²P-postlabeling and HPLC-MS/MS is essential for the accurate detection and quantification of this compound-DNA adducts in various biological systems. Further research in this area will contribute to a better understanding of the structure-activity relationships that govern the genotoxicity of this important class of environmental contaminants.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of 6-Methylchrysene using Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) and a member of the methylated chrysene family.[1] These compounds are products of incomplete combustion of organic materials and are found in tobacco smoke and petroleum-derived products.[1] Due to their potential carcinogenicity and ubiquitous presence in the environment, sensitive and accurate analytical methods for their detection and quantification are crucial.[1] Fluorescence spectroscopy offers a highly sensitive and selective technique for the analysis of PAHs like this compound, owing to their native fluorescence. This application note provides a detailed protocol for the analysis of this compound using fluorescence spectroscopy, including sample preparation, instrument parameters, and data analysis.
Principle of Fluorescence Spectroscopy
Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, promoting an electron to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground electronic state by emitting a photon at a longer wavelength (lower energy). The intensity of the emitted light is directly proportional to the concentration of the analyte over a certain range, enabling quantitative analysis. The specificity of the technique arises from the characteristic excitation and emission spectra of each fluorescent molecule.
Experimental Workflow
The general workflow for the analysis of this compound by fluorescence spectroscopy is outlined below.
Spectroscopic Properties of this compound
The selection of appropriate excitation and emission wavelengths is critical for sensitive and selective analysis. The following table summarizes the known spectroscopic properties of this compound.
| Parameter | Value | Solvent | Reference |
| Excitation Maximum (λex) | ~263 nm | Not Specified | Estimated from graphical data |
| Emission Maximum (λem) | ~371 nm | Not Specified | Estimated from graphical data |
| Quantum Yield (Φf) | Data not available | - | - |
| Fluorescence Lifetime (τf) | Data not available | - | - |
Note: The excitation and emission maxima are estimated from graphical representations of spectra and may require optimization on the specific instrument used.
Detailed Experimental Protocols
Reagents and Materials
-
This compound standard
-
Cyclohexane, spectroscopy grade
-
Methanol, HPLC grade
-
Water, deionized
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a minimal amount of a suitable solvent like toluene before diluting to the final volume with cyclohexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with cyclohexane to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).
Sample Preparation (General Guidance)
The preparation of environmental or biological samples will vary depending on the matrix. A general solid-phase extraction (SPE) method is described below.
-
Extraction: Extract the sample with a suitable organic solvent (e.g., dichloromethane, hexane).
-
Cleanup: Pass the extract through a silica or Florisil SPE cartridge to remove interfering compounds.
-
Solvent Exchange: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in cyclohexane for analysis.
Instrumentation and Data Acquisition
-
Instrument: A spectrofluorometer equipped with a xenon lamp source and photomultiplier tube (PMT) detector.
-
Instrument Parameters:
-
Excitation Wavelength (λex): Set to the excitation maximum of this compound (~263 nm).
-
Emission Wavelength (λem): Scan a range that includes the emission maximum (e.g., 300-500 nm) or set to the emission maximum (~371 nm) for quantitative measurements.
-
Excitation and Emission Slit Widths: 5 nm (can be optimized for sensitivity and resolution).
-
Scan Speed: 240 nm/min.
-
PMT Voltage: Optimize for the best signal-to-noise ratio without saturating the detector.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of a blank (cyclohexane).
-
Record the fluorescence emission spectra of the standard solutions and the prepared samples.
-
For quantitative analysis, measure the fluorescence intensity at the emission maximum.
-
Data Analysis and Quantification
-
Calibration Curve: Plot the fluorescence intensity at the emission maximum versus the concentration of the this compound standard solutions.
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Quantification: Use the calibration curve to determine the concentration of this compound in the unknown samples based on their fluorescence intensities.
The following table provides an example of data that would be collected to generate a calibration curve.
| Concentration (µg/mL) | Fluorescence Intensity (a.u.) |
| 0.0 (Blank) | 5 |
| 0.1 | 55 |
| 0.5 | 250 |
| 1.0 | 510 |
| 2.5 | 1260 |
| 5.0 | 2525 |
| 10.0 | 5080 |
Metabolic Activation Pathway of this compound
For professionals in drug development and toxicology, understanding the metabolic fate of this compound is crucial. Like other PAHs, this compound can undergo metabolic activation to carcinogenic metabolites. The primary pathway involves the formation of a diol epoxide.
This metabolic activation is a critical step in the mechanism of PAH-induced carcinogenesis. The formation of the bay-region diol epoxide is of particular concern as these are highly reactive electrophiles that can form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[2]
Conclusion
Fluorescence spectroscopy is a powerful analytical tool for the sensitive and selective determination of this compound. This application note provides a comprehensive protocol that can be adapted for various research and analytical applications. The high sensitivity of this method makes it particularly suitable for trace-level analysis in environmental and biological matrices. Understanding the spectroscopic properties and metabolic pathways of this compound is essential for accurate analysis and for assessing its potential biological impact.
References
Troubleshooting & Optimization
Technical Support Center: Photochemical Synthesis of 6-Methylchrysene
Welcome to the technical support center for the photochemical synthesis of 6-methylchrysene. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic process.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the photochemical synthesis of this compound via the Mallory photocyclization of its stilbene-type precursor.
Q1: Why is the yield of my this compound product consistently low?
A1: Low yields are a common challenge and can stem from several factors:
-
Inefficient Oxidation: The key intermediate, a trans-4a,4b-dihydrophenanthrene derivative, is unstable and can revert to the starting stilbenoid unless it is efficiently trapped by an oxidizing agent.[1][2]
-
Side Reactions: At higher concentrations (typically >10⁻² M), the stilbene precursor is prone to photodimerization, forming cyclobutane derivatives ([2+2] photocycloaddition) which competes with the desired cyclization.[3][4]
-
Product Degradation: If using dissolved oxygen as the oxidant, reactive oxygen species can be formed during irradiation, leading to degradation of the desired product.[2]
-
Incomplete Reaction: Insufficient irradiation time or a low-intensity light source can lead to incomplete conversion of the starting material.
Solution: Consider implementing the "Katz conditions". This involves using a stoichiometric amount of iodine as the oxidant in a degassed solvent under an inert atmosphere (e.g., Nitrogen or Argon). An acid scavenger, such as 1,2-epoxybutane, should be added to neutralize the hydrogen iodide (HI) that forms, preventing it from participating in undesired side reactions. This method has been shown to significantly improve yields of methylchrysenes to over 80%.
Q2: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts. What's happening?
A2: A dark, complex mixture often points to product degradation or polymerization.
-
Oxygen Presence: As mentioned, the presence of oxygen during irradiation can generate destructive radical species.
-
Incorrect Wavelength: Using an unfiltered UV light source can introduce high-energy radiation (e.g., UVC) that promotes non-specific decomposition of reactants and products.
-
HI-Mediated Reactions: The byproduct hydrogen iodide (HI) is a strong acid and reducing agent that can catalyze side reactions.
Solution:
-
Degas Your Solvent: Thoroughly degas the reaction solvent (e.g., by sparging with nitrogen or argon for 30-60 minutes) before irradiation.
-
Use a Filter: Employ a Pyrex or borosilicate glass filter with your mercury lamp. This will block short-wavelength UV light (<300 nm) and provide a more controlled irradiation environment.
-
Scavenge HI: Add an epoxide like 1,2-epoxybutane to the reaction mixture to sequester the HI as it forms.
Q3: How can I minimize the formation of the [2+2] photocycloaddition byproduct?
A3: The formation of tetra-arylcyclobutane byproducts is a concentration-dependent, intermolecular process. The most effective way to minimize this side reaction is to perform the photocyclization in a dilute solution, typically at concentrations of 10⁻² M or lower. While this may require using larger solvent volumes, it significantly favors the desired intramolecular photocyclization pathway.
Q4: Do I need to start with the cis-isomer of the stilbene precursor?
A4: No, it is not necessary. While only the cis-isomer can undergo the 6π-electrocyclization, the reaction conditions promote a rapid photochemical equilibrium between the cis and trans isomers. Therefore, you can start with the more synthetically accessible trans-isomer or a mixture of E/Z isomers, as the required cis-isomer will be generated in situ.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and related isomers under various conditions.
| Compound | Precursor | Reaction Conditions | Yield (%) | Reference |
| This compound | Styrene attached to a methylated naphthalene | Not specified | 70% | |
| This compound | 1-(2-(p-tolyl)vinyl)naphthalene | Stoichiometric I₂, 1,2-epoxybutane, degassed toluene, N₂ atmosphere | 82-88% | |
| 5-Methylchrysene | 1-(1-phenylprop-1-en-2-yl)naphthalene | 0.02 M in cyclohexane, 12h irradiation | 65% | |
| 5-Methylchrysene | Not specified | Large scale (15 L Benzene) | 29% | |
| 1-Methylchrysene | 1-(2-(o-tolyl)vinyl)naphthalene | Stoichiometric I₂, 1,2-epoxybutane, degassed toluene, N₂ atmosphere | 82-88% | |
| 3-Methylchrysene | 1-(2-(m-tolyl)vinyl)naphthalene | Stoichiometric I₂, 1,2-epoxybutane, degassed toluene, N₂ atmosphere | 82-88% |
Experimental Protocols
Protocol 1: Synthesis of Stilbene Precursor via Wittig Reaction
This protocol describes the synthesis of the stilbenoid precursor required for the photocyclization.
-
Reagent Preparation: In a round-bottom flask, combine the Wittig salt (naphthalen-1-ylmethyl)triphenylphosphonium chloride (1.2 eq.) and the desired benzaldehyde (e.g., 4-methylbenzaldehyde for the this compound precursor) (1.0 eq.).
-
Solvent Addition: Add dichloromethane (DCM) and a 50% aqueous sodium hydroxide (NaOH) solution. A typical ratio is 10 parts DCM to 1 part 50% NaOH.
-
Reaction: Stir the two-phase mixture vigorously at room temperature under a nitrogen atmosphere. Monitor the reaction by TLC until the aldehyde is consumed (typically 1-3 days).
-
Workup: Transfer the mixture to a separatory funnel and wash with water. Extract the aqueous phase with DCM.
-
Purification: Combine the organic phases, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting oil by flash chromatography (e.g., Petroleum ether/Ethyl acetate: 19/1) to obtain the stilbene precursor as a mixture of E/Z isomers. The product is typically a viscous oil and can be used directly in the next step.
Protocol 2: Photochemical Synthesis of this compound (Katz Conditions)
This protocol describes the optimized photocyclization reaction.
-
Solution Preparation: In a quartz or Pyrex reaction vessel, dissolve the stilbene precursor (1.0 eq.), iodine (I₂) (1.1 - 1.5 eq.), and 1,2-epoxybutane (approx. 30 eq.) in a suitable solvent (e.g., toluene or cyclohexane). The concentration should be between 3-13 mM.
-
Degassing: Degas the solution thoroughly by bubbling argon or nitrogen through it for at least 30 minutes to remove all dissolved oxygen.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp. If the vessel is quartz, use a Pyrex filter sleeve to block short-wavelength UV light. Irradiate the solution with stirring.
-
Monitoring: The reaction is typically complete when the purple color of the iodine disappears, indicating it has been consumed. This can take between 1.5 to 6 hours depending on concentration and lamp power.
-
Workup: Once the reaction is complete, cool the mixture and evaporate the solvent to dryness.
-
Purification: Purify the crude solid by flash chromatography followed by recrystallization (e.g., from heptane) to yield pure this compound as a white solid.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
improving the yield and purity of 6-methylchrysene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-methylchrysene. Our aim is to help you improve both the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual guides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis, particularly via photochemical routes, can stem from several factors. Here are some common issues and their solutions:
-
Suboptimal Reaction Conditions: The photochemical cyclization is sensitive to reaction parameters. Ensure you are using a suitable light source, such as a 400 W medium-pressure mercury lamp, and that your reaction vessel is made of quartz or Pyrex to allow for the necessary UV penetration.[1][2] The concentration of the starting material can also be a factor and should be optimized.
-
Incomplete Reactions: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][3] The disappearance of the starting material is a good indicator of completion. For photochemical reactions involving iodine, the fading of the iodine color also signals the reaction is nearing completion.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired this compound. Purification by flash chromatography is often necessary to isolate the product from these impurities.
-
Choice of Oxidizing Agent in Photocyclization: The use of a stoichiometric amount of iodine has been shown to produce high yields (82-88%) for methylchrysenes, including this compound. This is reportedly more effective than using catalytic amounts of iodine.
Q2: I am observing significant impurities in my final this compound product. What are the likely impurities and how can I improve the purity?
A2: Impurities often arise from unreacted starting materials, isomers, or byproducts of side reactions. Here are some strategies to enhance the purity of your this compound:
-
Effective Purification Techniques:
-
Flash Chromatography: This is a crucial step for removing byproducts and unreacted starting materials. A common solvent system is petroleum ether and ethyl acetate.
-
Recrystallization: After chromatographic purification, recrystallization can be performed to achieve a higher purity of the final product.
-
-
Isomer Formation: Depending on the synthetic route, other methylchrysene isomers could be formed. The photochemical cyclization of the appropriate stilbenoid precursor is a regiospecific method that yields this compound as a single isomer.
-
Analytical Purity Assessment: To confirm the purity of your final product, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended. Commercially available analytical standards for this compound have a purity of 98% or higher.
Q3: What is the most reliable and high-yielding synthetic method for this compound?
A3: The photochemical cyclization of the corresponding stilbenoid precursor using the Mallory reaction with a stoichiometric amount of iodine has been reported to be a highly effective and regiospecific method for synthesizing this compound. This method has been shown to produce yields in the range of 82-88%.
Data Presentation: Synthesis of this compound and Related Isomers
| Precursor/Method | Product | Yield (%) | Reference(s) |
| Photocyclization of styrene attached to a methylated naphthalene | This compound | 70% | |
| Photochemical cyclization of the corresponding stilbenoid (Mallory reaction) with stoichiometric iodine | 1-, 3-, and this compound | 82-88% | |
| Large scale (12 g in 15 L benzene) synthesis | 5-methylchrysene | 29% | |
| Cyclization of 1-(1-phenylprop-1-en-2-yl)naphthalene in cyclohexane | 5-methylchrysene | 65% | |
| Mallory reaction for 3-methylchrysene (24h irradiation) | 3-methylchrysene | 69% | |
| Mallory reaction for 3-methylchrysene (3h irradiation, 400W lamp) | 3-methylchrysene | 79% |
Experimental Protocols
High-Yield Synthesis of this compound via Photochemical Cyclization
This protocol is based on the successful synthesis of methylchrysenes reported in the literature.
1. Synthesis of the Stilbenoid Precursor:
-
The stilbenoid precursor is synthesized via a Wittig reaction between a suitable naphthyl Wittig salt and a substituted benzaldehyde. A two-phase reaction with 50% aqueous NaOH in dichloromethane at room temperature is a practical approach.
2. Photochemical Cyclization:
-
Reaction Setup:
-
Dissolve the stilbenoid precursor in a suitable solvent (e.g., cyclohexane) in a quartz or Pyrex reaction vessel. The concentration of the starting material is typically in the range of 3–13 mM.
-
Add a stoichiometric amount of iodine (I₂) to the solution.
-
Fit the reaction vessel with a quartz glass immersion well containing a 400 W medium-pressure mercury lamp. A Pyrex filter should also be used.
-
-
Irradiation:
-
Irradiate the reaction mixture with the mercury lamp.
-
Monitor the progress of the reaction by TLC. The disappearance of the starting material and the fading of the iodine color are indicators of reaction completion.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
3. Purification:
-
Flash Chromatography:
-
Purify the crude product by flash chromatography on silica gel.
-
A typical eluent system is a gradient of petroleum ether and ethyl acetate.
-
-
Recrystallization:
-
For obtaining a highly pure product, recrystallization can be performed after flash chromatography.
-
Visualizing the Workflow and Chemistry
Caption: Workflow for the synthesis and purification of this compound.
Caption: Key components of the Mallory reaction for this compound synthesis.
References
Technical Support Center: Overcoming Co-elution of Methylchrysene Isomers in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the co-elution of methylchrysene isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of methylchrysene isomers so challenging?
A1: The primary challenge in separating methylchrysene isomers lies in their high degree of structural similarity. Isomers such as 1-methylchrysene, 2-methylchrysene, 3-methylchrysene, 4-methylchrysene, 5-methylchrysene, and 6-methylchrysene have the same molecular weight and very similar physicochemical properties, including hydrophobicity and boiling points.[1] Standard chromatographic columns, particularly traditional C18 columns in HPLC and non-polar columns in GC, often fail to provide adequate selectivity to resolve these closely related structures, leading to co-elution.[1]
Q2: What are the key chromatographic techniques for separating methylchrysene isomers?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically coupled with Mass Spectrometry (MS), are the primary techniques used for the separation of methylchrysene isomers. The choice between HPLC and GC often depends on the sample matrix, the required sensitivity, and the available instrumentation. For both techniques, the selection of the stationary phase is the most critical factor in achieving successful separation.
Q3: In HPLC, which stationary phases are most effective for methylchrysene isomer separation?
A3: For HPLC, stationary phases that offer alternative separation mechanisms to simple hydrophobicity are crucial. Phenyl-Hexyl columns are highly recommended.[1][2] These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the methylchrysene isomers, leading to enhanced selectivity.[1] Other phases with shape-selective properties, such as those with pyrenylethyl groups, can also offer unique selectivity for polycyclic aromatic hydrocarbon (PAH) isomers.
Q4: For GC analysis, what type of capillary column is best for resolving methylchrysene isomers?
A4: In Gas Chromatography, standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane) can struggle to separate all methylchrysene isomers. For enhanced resolution, columns with more specialized stationary phases are recommended. Ionic liquid (IL) stationary phases have shown exceptional selectivity for PAH isomers, including methylchrysenes. These columns offer a different interaction mechanism compared to traditional polysiloxane phases, often enabling the separation of isomers that co-elute on other columns. A 50% phenyl-polysiloxane phase can also provide improved selectivity over a standard 5% phenyl phase.
Q5: How does the choice of mobile phase in HPLC affect the separation of methylchrysene isomers on a Phenyl-Hexyl column?
A5: The choice of organic modifier in the mobile phase can significantly impact the selectivity of a Phenyl-Hexyl column for aromatic isomers. Methanol is often preferred over acetonitrile when using a phenyl-based column. Methanol can enhance the π-π interactions between the analytes and the stationary phase, which can lead to greater retention and improved resolution of the isomers.
Troubleshooting Guides
HPLC Troubleshooting: Poor Resolution of Methylchrysene Isomers
Issue: Co-elution or poor peak shape is observed for methylchrysene isomers.
Workflow Diagram:
Caption: Troubleshooting workflow for poor HPLC resolution of methylchrysene isomers.
Detailed Steps:
-
Identify Your Column Chemistry:
-
If you are using a standard C18 column: The primary issue is likely a lack of stationary phase selectivity for these structurally similar isomers.
-
Action 1: Change the Organic Modifier. If using acetonitrile, switch to methanol. This can alter the selectivity for aromatic compounds.
-
Action 2: Adjust the Gradient. A shallower gradient (a slower increase in the organic solvent percentage over time) can provide more time for the isomers to separate.
-
Action 3: Lower the Initial Organic Solvent Percentage. This will increase the retention of the isomers and may improve resolution.
-
Action 4 (Most Effective): Switch to a Phenyl-Hexyl Column. This is the most recommended solution as the alternative selectivity from π-π interactions is often necessary for resolving closely related PAHs.
-
-
If you are using a Phenyl-Hexyl column: You have the correct column chemistry, but the method needs optimization.
-
Action 1: Confirm Mobile Phase Composition. Ensure you are using a methanol/water mobile phase to maximize the beneficial π-π interactions.
-
Action 2: Optimize the Column Temperature. Lowering the column temperature can sometimes increase the separation factor between isomers. Try reducing the temperature in 5°C increments.
-
Action 3: Fine-Tune the Gradient. Make small, incremental changes to the gradient slope and the initial and final percentages of the organic solvent.
-
-
GC-MS Troubleshooting: Co-elution of Methylchrysene Isomers
Issue: Incomplete separation of methylchrysene isomers on a standard non-polar GC column.
Workflow Diagram:
Caption: Troubleshooting workflow for GC-MS co-elution of methylchrysene isomers.
Detailed Steps:
-
Optimize the Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can improve the focusing of the analytes at the head of the column.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/minute) provides more time for the isomers to interact with the stationary phase and achieve separation.
-
Introduce Isothermal Holds: Incorporate a short isothermal hold at a temperature where the isomers begin to elute to enhance resolution.
-
-
Verify Carrier Gas Flow Rate:
-
Ensure that the carrier gas (typically helium or hydrogen) flow rate is set to the optimal linear velocity for your column dimensions. Deviating from the optimum can decrease column efficiency.
-
-
Change the GC Column:
-
For a significant improvement in selectivity, switch to an ionic liquid (IL) stationary phase column. These columns are specifically designed to provide unique selectivity for PAH isomers.
-
For a moderate improvement, consider a 50% phenyl-polysiloxane stationary phase. This will offer different selectivity compared to a standard 5% phenyl phase.
-
Data Presentation: Column Performance Comparison
The following tables summarize the expected performance of different chromatographic columns for the separation of methylchrysene isomers. Please note that exact retention times and resolution values can vary between instruments and laboratories.
Table 1: HPLC Column Performance Comparison
| Parameter | Standard C18 Column | Phenyl-Hexyl Column |
| Primary Separation Mechanism | Hydrophobic Interactions | Hydrophobic and π-π Interactions |
| Selectivity for Isomers | Low to Moderate | High |
| Recommended Organic Modifier | Acetonitrile or Methanol | Methanol |
| Expected Resolution | Often results in co-elution or partial separation. | Baseline or near-baseline separation is more achievable. |
Table 2: GC Column Performance Comparison (Conceptual)
| Parameter | Standard 5% Phenyl-Polysiloxane | Ionic Liquid (IL) Column |
| Primary Separation Mechanism | Boiling point and moderate polarity | Complex interactions including dipole-dipole and induced dipole |
| Selectivity for Isomers | Moderate | Very High |
| Typical Application | General PAH analysis | Difficult isomer separations, including methylchrysenes |
| Expected Resolution | Partial separation of some isomers, co-elution of others. | Can resolve many isomers that co-elute on standard phases. |
Experimental Protocols
Detailed HPLC-UV Protocol for Methylchrysene Isomer Separation
This protocol provides a starting point for the separation of methylchrysene isomers using a Phenyl-Hexyl column. Optimization may be required for your specific sample and instrumentation.
1. Sample Preparation:
- Prepare a stock solution of your methylchrysene isomer mixture in methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 70:30 Methanol:Water).
- Filter the final sample solution through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
- Column: Phenyl-Hexyl, 5 µm, 4.6 x 250 mm (or equivalent)
- Mobile Phase A: Water
- Mobile Phase B: Methanol
- Gradient Program:
- 0-5 min: 70% B (isocratic)
- 5-35 min: 70% to 100% B (linear gradient)
- 35-40 min: 100% B (isocratic hold)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Injection Volume: 10 µL
- Detection: UV at 254 nm
3. System Equilibration and Analysis:
- Equilibrate the HPLC system with the initial mobile phase conditions (70% Methanol) for at least 20 minutes or until a stable baseline is achieved.
- Inject the prepared sample.
- Acquire data for the entire 40-minute run.
- Identify peaks based on the retention times of individual isomer standards if available.
Detailed GC-MS Protocol for Methylchrysene Isomer Separation
This protocol provides a general method for the analysis of methylchrysene isomers using an ionic liquid GC column.
1. Sample Preparation:
- Dissolve the sample containing methylchrysene isomers in a suitable solvent such as dichloromethane or hexane to a final concentration of approximately 1-10 µg/mL.
- If necessary, perform a sample clean-up using solid-phase extraction (SPE) with a silica or Florisil cartridge to remove interfering matrix components.
2. GC-MS System and Conditions:
- Column: SLB®-ILPAH (or equivalent ionic liquid column for PAHs), 30 m x 0.25 mm ID, 0.20 µm film thickness
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Injector Temperature: 280°C
- Injection Mode: Splitless (with a 1-minute splitless time)
- Oven Temperature Program:
- Initial Temperature: 100°C, hold for 2 minutes
- Ramp 1: 10°C/min to 200°C
- Ramp 2: 5°C/min to 300°C, hold for 10 minutes
- MS Transfer Line Temperature: 290°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 50-300
3. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample.
- Acquire data in full scan mode.
- Identify methylchrysene isomers by comparing their retention times and mass spectra to those of authentic standards. The molecular ion (m/z 242) will be prominent.
References
minimizing photodegradation of 6-methylchrysene during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing photodegradation of 6-methylchrysene during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered photosensitive?
A1: this compound, like other polycyclic aromatic hydrocarbons (PAHs), possesses a system of conjugated double bonds. This structure allows the molecule to absorb light, particularly in the ultraviolet (UV) spectrum. The absorbed energy can excite the molecule to a higher energy state, making it more susceptible to reactions with other molecules, such as oxygen, leading to its degradation.
Q2: What are the primary consequences of this compound photodegradation in my analysis?
A2: Photodegradation can lead to several analytical issues:
-
Underestimation of Analyte Concentration: As the parent this compound molecule degrades, its measured concentration will be artificially low, leading to inaccurate quantitative results.
-
Appearance of Ghost Peaks: Degradation products can appear as unexpected peaks in your chromatogram, complicating peak identification and quantification.[1][2]
-
Compromised Data Integrity: The presence of degradation products can lead to misinterpretation of results and compromise the overall integrity of your study.
Q3: What are the most critical stages of the analytical process where I need to protect my samples from light?
A3: Protection from light is crucial at every step, from sample collection to final analysis. Key stages include:
-
Sample Collection and Storage: Use amber glass or foil-wrapped containers and store samples in the dark, preferably at low temperatures (e.g., 4°C).[3][4]
-
Sample Preparation: Perform all extraction, filtration, and dilution steps under low-light conditions or using light-protective labware.[5]
-
Instrumental Analysis: Use amber autosampler vials or protect clear vials from ambient light.
Q4: Is amber glassware sufficient for protecting my this compound samples?
A4: Amber glass is designed to block a significant portion of UV and blue light, offering good protection for many photosensitive compounds. However, for highly sensitive analytes like this compound, especially when exposed to light for extended periods, it is best practice to combine the use of amber glassware with additional protective measures, such as wrapping the containers in aluminum foil and storing them in a dark place.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be related to photodegradation.
| Issue | Possible Cause | Recommended Action(s) |
| Consistently low recovery of this compound | Photodegradation during sample handling and analysis. | 1. Review your entire workflow for potential light exposure. 2. Implement light-protective measures at every step (see Experimental Protocols). 3. Prepare a fresh standard and a sample in parallel under strict light-protected conditions and compare the results. |
| Appearance of unexpected peaks in the chromatogram, especially in older samples or those with known light exposure. | Formation of photodegradation products. | 1. Re-analyze a freshly prepared sample under strict light-protected conditions to see if the unexpected peaks are absent. 2. If possible, use a mass spectrometer (MS) detector to identify the molecular weights of the unknown peaks. Photodegradation products of PAHs are often oxygenated derivatives (e.g., quinones, phenols). 3. Compare the retention times of the unknown peaks with those of known PAH degradation products if standards are available. |
| Poor reproducibility of results between different batches of analysis. | Inconsistent light exposure during sample preparation or analysis. | 1. Standardize your sample handling procedures to ensure consistent light protection for all samples. 2. Use a checklist to verify that all light protection measures are in place for each analytical run. 3. Ensure that the laboratory environment has consistent lighting conditions, or perform sample preparation in a dedicated low-light area. |
| Gradual decrease in the concentration of this compound in working standards over time. | Photodegradation of the standard solution. | 1. Store stock and working standards in amber vials, wrapped in aluminum foil, and refrigerated. 2. Prepare fresh working standards more frequently. 3. Consider using a solvent that may offer some protection against photodegradation, although this needs to be validated for your specific method. |
Data Presentation
The stability of this compound is significantly affected by light exposure. The following table summarizes quantitative data on the photodegradation of this compound and related compounds.
| Compound | Solvent | Light Source | Half-life (Irradiation Dose in W·h/m²) | Degradation Kinetics |
| This compound | Isooctane | UV Radiation | 1578.9 | Pseudo zero-order |
| Chrysene | Isooctane | UV Radiation | 674.7 | Pseudo zero-order |
| 1-methylchrysene | Isooctane | UV Radiation | 11552.5 | Not specified |
| 2-methylchrysene | Isooctane | UV Radiation | 9144.4 | Not specified |
| 3-methylchrysene | Isooctane | UV Radiation | 15068.4 | Not specified |
Data sourced from a study on the photostability of PAHs in isooctane. The half-life is expressed as the required irradiation dose to degrade 50% of the initial concentration.
Experimental Protocols
This section provides a detailed methodology for minimizing photodegradation during the analysis of this compound.
1. Sample Handling and Storage
-
Objective: To prevent photodegradation from the point of collection to the start of the analysis.
-
Procedure:
-
Collect samples in amber glass containers with Teflon-lined caps.
-
If amber containers are not available, wrap clear glass containers completely in aluminum foil.
-
Immediately after collection, place samples in a cooler with ice packs.
-
Store samples in a refrigerator at 4°C, away from any light sources, until extraction.
-
2. Sample Preparation (Extraction and Cleanup)
-
Objective: To minimize light exposure during all sample preparation steps.
-
Procedure:
-
Conduct all sample preparation activities in a dedicated low-light area of the laboratory. Turn off or dim overhead lights and use red or yellow safety lights if necessary.
-
Use amber glassware for all extraction and concentration steps. If not available, wrap all glassware in aluminum foil.
-
During solvent evaporation steps (e.g., using a rotary evaporator or nitrogen evaporator), wrap the collection flask or tube in aluminum foil.
-
For solid-phase extraction (SPE), use cartridges that are opaque or wrap the cartridges in foil.
-
Prepare all standards and quality control samples under the same low-light conditions.
-
3. Instrumental Analysis (HPLC)
-
Objective: To protect the sample from light while it is in the autosampler and during the analytical run.
-
Procedure:
-
Transfer the final extracts into amber HPLC autosampler vials.
-
If only clear vials are available, use vials with a dark-colored outer coating or wrap the vial in foil, ensuring the foil does not interfere with the autosampler mechanism.
-
If the autosampler has a cover, ensure it is in place during the entire sequence.
-
Minimize the time the samples sit in the autosampler before injection.
-
Visualizations
Logical Workflow for Minimizing Photodegradation
Caption: Workflow for handling this compound to minimize photodegradation.
Troubleshooting Logic for Unexpected Chromatographic Peaks
Caption: Decision tree for troubleshooting unexpected peaks in this compound analysis.
References
Technical Support Center: Analysis of 6-Methylchrysene in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 6-methylchrysene, a polycyclic aromatic hydrocarbon (PAH), in complex environmental matrices.
Section 1: Frequently Asked Questions (FAQs) - Addressing Matrix Effects
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the context of this compound analysis, components of environmental samples like soil, water, or sediment can either suppress or enhance the ionization of this compound in the mass spectrometer source. This leads to inaccurate quantification, either underestimating or overestimating the true concentration of the analyte in the sample. For PAHs, a matrix enhancement effect is commonly observed in gas chromatography analysis.[1]
Q2: What are the common analytical techniques for this compound and their susceptibility to matrix effects?
A: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the most common techniques for the analysis of this compound and other PAHs.[2][3] Both techniques are susceptible to matrix effects, especially when analyzing complex environmental samples. GC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, offers higher selectivity and can help to mitigate some matrix interferences by monitoring specific fragmentation transitions of the analyte.
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
A: The main strategies can be categorized into three areas:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before instrumental analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Instrumental Approaches: Utilizing advanced instrumental features can help to compensate for matrix effects. This includes using isotopically labeled internal standards and optimizing GC-MS/MS parameters.
-
Calibration Strategies: Proper calibration methods are crucial for accurate quantification in the presence of matrix effects. Matrix-matched calibration and the standard addition method are effective approaches.
Q4: How do I choose the right sample preparation technique for my environmental sample?
A: The choice of sample preparation technique depends on the sample matrix and the target analyte's properties.
-
For water samples: Solid-Phase Extraction (SPE) is a highly effective and widely used technique for extracting and concentrating PAHs like this compound from water.[4][5]
-
For soil and sediment samples: QuEChERS has emerged as a fast and efficient method for extracting a wide range of contaminants, including PAHs. Traditional methods like Soxhlet and ultrasonic extraction are also used.
-
For complex matrices with high lipid content: Enhanced Matrix Removal—Lipid (EMR—Lipid) dSPE can be very effective.
Q5: What is the role of internal standards in addressing matrix effects?
A: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before analysis. Ideally, an isotopically labeled internal standard of this compound (e.g., this compound-d13) should be used. The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, the variations caused by matrix effects can be compensated for, leading to more accurate quantification. Deuterated PAHs are commonly used as surrogate standards to monitor the efficiency of the extraction procedure.
Section 2: Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound.
Guide 1: Poor Peak Shape and Resolution
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the GC inlet or column; Contamination. | 1. Check the GC Liner: Deactivated liners with glass wool are recommended for PAH analysis. Replace if dirty or active. 2. Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and ensure an inert surface. 3. Check for Contamination: Run a solvent blank to check for system contamination. If present, bake out the injector and column. |
| Peak Fronting | Column overload; Incompatible solvent. | 1. Dilute the Sample: If the concentration of this compound is too high, dilute the sample extract. 2. Check Solvent Compatibility: Ensure the injection solvent is compatible with the GC column stationary phase. For nonpolar columns, use nonpolar solvents like hexane or isooctane. |
| Poor Resolution between Isomers | Suboptimal GC temperature program; Inadequate column. | 1. Optimize Temperature Program: Decrease the oven ramp rate to improve the separation of closely eluting isomers. 2. Use a PAH-specific Column: Employ a GC column specifically designed for PAH analysis, which offers better selectivity for isomers. |
Guide 2: Inaccurate Quantification and Poor Reproducibility
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or High Analyte Recovery | Inefficient extraction; Matrix suppression or enhancement. | 1. Optimize Extraction Protocol: Re-evaluate the chosen sample preparation method (SPE, LLE, QuEChERS). Ensure correct solvent volumes, pH, and extraction times are used. 2. Evaluate Matrix Effects: Perform a matrix effect study by comparing the signal of a standard in solvent to a post-extraction spiked sample. If significant effects are observed, implement mitigation strategies. 3. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples to compensate for consistent matrix effects. |
| Poor Reproducibility (High %RSD) | Inconsistent sample preparation; Leaks in the GC system; Inconsistent injection volume. | 1. Standardize Sample Preparation: Ensure all samples are processed identically. Use automated extraction systems if available. 2. Perform a Leak Check: Check for leaks at the injector, column fittings, and gas lines. 3. Use an Autosampler: An autosampler provides more consistent injection volumes compared to manual injections. |
| Internal Standard Area Varies Significantly | Inconsistent addition of IS; Degradation of IS; Matrix interference with IS. | 1. Ensure Accurate IS Spiking: Use a calibrated pipette to add the internal standard to all samples, standards, and blanks at the same concentration. 2. Check IS Stability: Verify the stability of the internal standard in the sample matrix and solvent. 3. Select a Different IS: If the chosen internal standard is affected by a specific matrix interference, consider using a different isotopically labeled standard. |
Section 3: Experimental Protocols
Protocol 1: QuEChERS Extraction of this compound from Soil/Sediment
This protocol is adapted from established methods for PAH analysis in soil and sediment.
-
Sample Preparation:
-
Weigh 10 g of homogenized soil or sediment into a 50 mL centrifuge tube.
-
If the sample is dry, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate internal standards.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into a GC vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water
This protocol is based on standard methods for PAH extraction from water.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Pass 500 mL of the water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing and Drying:
-
Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the trapped this compound from the cartridge with 5-10 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of acetone and hexane).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis.
-
Section 4: Data Presentation
The following tables summarize typical performance data for PAH analysis in environmental samples. Note that specific values for this compound may vary depending on the exact experimental conditions and matrix complexity.
Table 1: Recovery and Precision Data for PAHs in Spiked Soil using QuEChERS-GC-MS
| Compound | Spiked Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Naphthalene | 50 | 92.5 | 4.8 |
| Acenaphthene | 50 | 95.1 | 3.5 |
| Fluorene | 50 | 98.2 | 3.1 |
| Phenanthrene | 50 | 101.5 | 2.5 |
| Anthracene | 50 | 102.3 | 2.8 |
| Fluoranthene | 50 | 105.6 | 2.2 |
| Pyrene | 50 | 104.8 | 2.4 |
| Chrysene | 50 | 106.1 | 2.1 |
| Benzo[a]anthracene | 50 | 103.7 | 2.9 |
| This compound | 50 | (Expected 90-110) | (Expected <15) |
| Benzo[b]fluoranthene | 50 | 101.2 | 3.3 |
| Benzo[k]fluoranthene | 50 | 99.8 | 3.6 |
| Benzo[a]pyrene | 50 | 97.4 | 4.1 |
| Indeno[1,2,3-cd]pyrene | 50 | 94.6 | 5.2 |
| Dibenz[a,h]anthracene | 50 | 91.8 | 6.5 |
| Benzo[ghi]perylene | 50 | 90.5 | 7.1 |
(Data is representative and based on typical performance for PAHs. Specific results for this compound should be validated in your laboratory.)
Table 2: Matrix Effect Evaluation for PAHs in Different Environmental Matrices
| Compound | Matrix | Matrix Effect (%) |
| Chrysene | Soil | +25 (Enhancement) |
| Benzo[a]pyrene | Sediment | +18 (Enhancement) |
| This compound | Water (post-SPE) | (Expected -15 to +30) |
| Naphthalene | Plant Tissue | -12 (Suppression) |
(Matrix Effect (%) = [(Response in Matrix - Response in Solvent) / Response in Solvent] * 100. Positive values indicate signal enhancement, while negative values indicate signal suppression.)
Section 5: Visualizations
Metabolic Activation of this compound
Caption: Metabolic activation pathway of this compound leading to carcinogenesis.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
References
improving the stability of 6-methylchrysene stock solutions
This technical support center provides guidance on improving the stability of 6-methylchrysene stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Acetonitrile and toluene are commonly used solvents for preparing this compound stock solutions. Commercial standards are frequently offered in acetonitrile. The choice of solvent may depend on the specific requirements of your downstream application and the desired concentration.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the stability of your this compound stock solutions, it is recommended to store them at a refrigerated temperature of 4°C.[1][2] Solutions should be stored in amber glass vials or other containers that protect them from light to prevent photodegradation. For long-term storage, some general guidelines for polycyclic aromatic hydrocarbons (PAHs) suggest storing solutions at -18°C.
Q3: How long can I expect my this compound stock solution to be stable?
A3: The stability of your stock solution is dependent on the storage conditions. When stored in acetonitrile at 4°C and protected from light, many polycyclic aromatic hydrocarbons (PAHs) have been shown to be stable for at least 4 weeks. However, it is best practice to prepare fresh working solutions from the stock solution closer to the time of use. For critical applications, it is recommended to verify the concentration of the stock solution periodically.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photodegradation when exposed to UV radiation.[3] It is crucial to minimize light exposure during handling and storage. Use amber vials and work in a subdued lighting environment when possible.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products for this compound in stock solutions are not extensively documented, the degradation of PAHs, in general, can lead to the formation of quinones, benzoic acid, and other derivatives with hydroxyl, carbonyl, and carboxyl groups.[3][4] Photo-oxidation is a significant degradation pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in the stock solution after refrigeration. | The solubility of this compound may be lower at refrigerated temperatures. | Gently warm the solution to room temperature and sonicate for a few minutes to redissolve the compound. Always visually inspect for complete dissolution before use. |
| Inconsistent results in downstream assays. | The stock solution may have degraded due to improper storage (light exposure, elevated temperature) or solvent evaporation. | Prepare a fresh stock solution from solid material. Verify the concentration using a validated analytical method such as HPLC-UV. Ensure proper storage in a tightly sealed, light-protected container at 4°C. |
| Appearance of unexpected peaks in chromatograms. | These may be degradation products of this compound. | Analyze a freshly prepared standard to confirm. If degradation is suspected, prepare a new stock solution and review storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products. |
| Difficulty dissolving the solid this compound. | The chosen solvent may not be optimal for the desired concentration, or the compound may require assistance to dissolve. | Try a different recommended solvent (e.g., toluene if acetonitrile is problematic). Use sonication or gentle warming to aid dissolution. Ensure the solvent is of high purity. |
Stability Data
The stability of this compound is significantly affected by light exposure. The following table summarizes data from a photodegradation study of this compound in isooctane when exposed to UV radiation.
| Irradiation Dose (W·h/m²) | This compound Remaining (%) |
| 0 | 100 |
| 200 | ~95 |
| 400 | ~90 |
| 600 | ~85 |
| 800 | ~80 |
| 1000 | ~75 |
| 1200 | ~70 |
| 1400 | ~65 |
| 1600 | ~60 |
Data is estimated from the degradation curve in the cited literature and pertains to isooctane as the solvent.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in acetonitrile.
Materials:
-
This compound (solid)
-
HPLC-grade acetonitrile
-
Analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Amber glass vial with a PTFE-lined cap
-
Sonicator
Procedure:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of HPLC-grade acetonitrile to the volumetric flask.
-
Sonicate the flask for 10-15 minutes, or until the solid is completely dissolved. Gentle warming can be applied if necessary, but allow the solution to return to room temperature before final dilution.
-
Allow the solution to equilibrate to room temperature.
-
Add acetonitrile to the volumetric flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
Store the solution at 4°C in the dark.
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a reverse-phase HPLC method to assess the stability of this compound solutions. Method optimization and validation are required for specific applications.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is an isocratic elution with 80:20 (v/v) acetonitrile:water. For better separation from potential degradation products, a gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 268 nm (Chrysene and its derivatives have strong absorbance in this region).
-
Column Temperature: 25°C.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a fresh standard solution of this compound at a known concentration (e.g., 10 µg/mL in acetonitrile).
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
Inject the aged or stressed stock solution (diluted to an appropriate concentration).
-
Monitor the chromatogram for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining in the aged solution relative to the fresh standard.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products [pjoes.com]
- 4. [PDF] Metabolism of 5-methylchrysene and this compound by human hepatic and pulmonary cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Poor Peak Shape in 6-Methylchrysene HPLC Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 6-methylchrysene. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC?
An ideal chromatographic peak should be symmetrical and Gaussian in shape. Deviations from this symmetry, such as peak fronting, tailing, or splitting, can indicate problems with your analytical method or instrument, potentially affecting the accuracy and precision of your results.
Q2: Why is this compound prone to peak shape issues?
This compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their non-polar and hydrophobic nature. These properties can lead to strong interactions with the stationary phase, increasing the likelihood of peak tailing. Additionally, its relatively flat and rigid structure can sometimes lead to issues with solubility in the mobile phase, potentially causing peak fronting or precipitation on the column.
Q3: What are the most common causes of poor peak shape in the HPLC analysis of this compound?
The most common causes include:
-
Column Issues: Column overload, contamination, voids in the packing material, or a blocked frit.[1][2][3]
-
Mobile Phase and Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase.[1][2]
-
Secondary Interactions: Interactions between this compound and active sites (e.g., residual silanols) on the stationary phase.
-
System Issues: Leaks, excessive extra-column volume (dead volume), or temperature fluctuations.
Troubleshooting Guides
Issue 1: Peak Tailing
Question: My this compound peak is tailing. What are the possible causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the analysis of basic or highly interactive compounds like some PAHs.
Answer:
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution:
-
Use an End-Capped Column: Employ a column with end-capping to minimize exposed silanol groups.
-
Modify the Mobile Phase: Add a small amount of a competitive base, like triethylamine (use with caution and check for compatibility), or slightly lower the pH of the mobile phase with an acid like formic acid or phosphoric acid to suppress silanol ionization.
-
Use a Specialized PAH Column: These columns are specifically designed with a stationary phase that minimizes secondary interactions with PAHs.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Flush the Column: Follow the manufacturer's instructions for column washing. A typical flush for a C18 column might involve a sequence of water, methanol, acetonitrile, and isopropanol.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample.
-
Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.
-
-
-
Extra-Column Volume: Excessive tubing length or fittings with large internal diameters can contribute to peak broadening and tailing.
-
Solution: Use tubing with the smallest practical internal diameter and keep the length between the injector, column, and detector to a minimum.
-
Issue 2: Peak Fronting
Question: I am observing peak fronting for this compound. What could be the cause and what should I do?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often related to sample solubility and column overload.
Answer:
Possible Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, the analyte band will spread before it reaches the column, leading to fronting.
-
Solution:
-
Dissolve the Sample in the Mobile Phase: Whenever possible, prepare your this compound standard and sample in the initial mobile phase composition.
-
Reduce the Strength of the Injection Solvent: If you cannot use the mobile phase, choose a solvent that is weaker than the mobile phase. For a typical reversed-phase method using acetonitrile and water, this would mean a higher percentage of water in the injection solvent.
-
-
-
Column Overload (Concentration Effect): Injecting a highly concentrated sample can lead to fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Collapse: A sudden change in the packing structure of the column can cause peak distortion, including fronting. This can be caused by operating outside the recommended pH or temperature range.
-
Solution: Ensure your mobile phase pH and operating temperature are within the column manufacturer's specifications. If column collapse is suspected, the column will likely need to be replaced.
-
Issue 3: Split Peaks
Question: My this compound peak is split into two or more peaks. How can I troubleshoot this?
Split peaks can be one of the more challenging issues to diagnose as they can arise from problems with the column, the injection process, or the sample itself.
Answer:
Possible Causes & Solutions:
-
Partially Blocked Column Frit: A blockage in the inlet frit of the column can cause the sample to be introduced unevenly onto the stationary phase. If all peaks in the chromatogram are split, this is a likely cause.
-
Solution:
-
Reverse Flush the Column: Disconnect the column from the detector and connect it in the reverse direction to the injector. Flush with a strong solvent at a low flow rate. Important: Only do this if your column manufacturer states that the column is safe to backflush.
-
Replace the Frit: If possible, replace the inlet frit.
-
Replace the Column: If the blockage cannot be cleared, the column may need to be replaced.
-
-
-
Column Void or Channeling: A void at the head of the column or channels in the packing material can cause the sample to travel through different paths, resulting in split peaks.
-
Solution: A column with a void or significant channeling typically needs to be replaced.
-
-
Sample Solvent Effect: Injecting a sample in a solvent that is significantly different from the mobile phase can cause peak splitting.
-
Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent.
-
-
Co-elution: It is possible that what appears to be a split peak is actually two closely eluting compounds.
-
Solution:
-
Inject a Smaller Volume: If the two peaks become more resolved at a lower injection volume, it is likely two different compounds.
-
Modify the Separation Method: Adjust the mobile phase gradient, temperature, or try a column with a different selectivity to improve the resolution between the two peaks.
-
-
Quantitative Data Summary
The following table provides a summary of how changes in key parameters can affect peak shape, specifically focusing on the asymmetry factor (As), which is a quantitative measure of peak shape. An As value of 1.0 indicates a perfectly symmetrical peak. Values > 1.0 indicate tailing, and values < 1.0 indicate fronting.
| Parameter Adjusted | Initial Condition | Adjusted Condition | Expected Effect on this compound Peak Asymmetry (As) |
| Sample Solvent | 100% Acetonitrile | 50:50 Acetonitrile:Water | Decrease in fronting (As moves closer to 1.0 from < 1.0) |
| Injection Volume | 20 µL | 5 µL | Decrease in fronting or tailing (As moves closer to 1.0) |
| Mobile Phase pH | Unbuffered | Buffered at pH 3.0 | Decrease in tailing (As moves closer to 1.0 from > 1.0) |
| Column Type | General Purpose C18 | End-capped PAH Column | Decrease in tailing (As moves closer to 1.0 from > 1.0) |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration (for a standard C18 column)
Objective: To remove contaminants from the column that may be causing poor peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
Procedure:
-
Disconnect the column from the detector.
-
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush the column with 20 column volumes of each of the following solvents in sequence: a. HPLC-grade water (to remove salts and polar contaminants) b. HPLC-grade methanol c. HPLC-grade acetonitrile d. HPLC-grade isopropanol (a strong solvent for removing non-polar residues)
-
Reverse the flushing sequence to return to a mobile phase compatible with your analysis (e.g., isopropanol -> acetonitrile -> methanol -> water -> mobile phase).
-
Equilibrate the column with your initial mobile phase for at least 30 minutes before injecting your sample.
Protocol 2: Sample Solvent Compatibility Test
Objective: To determine if the sample solvent is the cause of peak fronting or splitting.
Procedure:
-
Prepare two solutions of your this compound standard at the same concentration. a. Solution A: Dissolve the standard in your current sample solvent (e.g., 100% acetonitrile). b. Solution B: Dissolve the standard in the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Inject Solution A and record the chromatogram and peak asymmetry.
-
Thoroughly flush the injection system with the initial mobile phase.
-
Inject Solution B and record the chromatogram and peak asymmetry.
-
Compare the peak shapes from the two injections. A significant improvement in peak shape with Solution B indicates a sample solvent incompatibility issue.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of this compound.
Caption: A flowchart for systematic troubleshooting of poor peak shape in HPLC.
References
Technical Support Center: Enhancing 6-Methylchrysene Detection in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of 6-methylchrysene detection in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological samples?
A1: Both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive methods for this compound detection. LC-MS/MS often provides lower detection limits for a broader range of compounds without the need for chemical derivatization. However, for certain non-polar compounds, GC-MS/MS can offer excellent sensitivity, especially when coupled with derivatization techniques.
Q2: Why is sample preparation crucial for sensitive this compound analysis?
A2: Biological matrices such as blood, urine, and tissue are complex mixtures containing proteins, lipids, salts, and other endogenous substances. These components can interfere with the analysis, causing a phenomenon known as "matrix effects," which can suppress or enhance the instrument's signal for this compound, leading to inaccurate quantification.[1] Effective sample preparation, such as Solid-Phase Extraction (SPE), removes these interferences, thereby improving the sensitivity and reliability of the analysis.
Q3: What is a suitable internal standard for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte. While a commercially available deuterated this compound is not readily found, Chrysene-d12 is a commonly used and commercially available deuterated internal standard for the analysis of polycyclic aromatic hydrocarbons (PAHs), including methylchrysenes.[2][3] It behaves similarly to this compound during extraction and analysis, allowing for accurate correction of analyte loss and matrix effects.
Q4: When is derivatization necessary for this compound analysis?
A4: Derivatization is primarily employed in GC-MS analysis. This compound itself is volatile enough for GC-MS, but its hydroxylated metabolites are not. Derivatization of these polar metabolites, for instance, with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases their volatility and thermal stability, making them suitable for GC-MS analysis and improving chromatographic peak shape and sensitivity.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
A5: To minimize matrix effects, consider the following strategies:
-
Effective Sample Cleanup: Employ rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering components.
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | - Verify the pH of the sample before and during extraction. - Ensure the correct SPE cartridge type is being used for PAHs (e.g., C18). - Check the loading, washing, and elution solvent compositions and volumes. |
| Analyte Loss During Evaporation | - Avoid complete dryness when evaporating the solvent. - Use a gentle stream of nitrogen and a controlled temperature. |
| Instrumental Issues (GC-MS/MS or LC-MS/MS) | - Confirm the mass spectrometer is properly tuned and calibrated. - Check for leaks in the system. - Ensure the correct precursor and product ions are being monitored for this compound and the internal standard. |
| Degradation of Standards | - Prepare fresh working standards from a reliable stock solution. - Store stock and working solutions at the recommended temperature and protected from light. |
Issue 2: Poor Peak Shape in GC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | - Deactivate the GC inlet liner with a silylating agent. - Use a high-quality, low-bleed capillary column suitable for PAH analysis. |
| Incomplete Derivatization (for metabolites) | - Optimize the derivatization reaction time, temperature, and reagent volume. - Ensure the sample extract is completely dry before adding the derivatization reagent. |
| Improper Injection Technique | - Optimize the injection volume and temperature. |
| Column Contamination | - Bake out the column according to the manufacturer's instructions. - If necessary, trim a small portion from the front of the column. |
Issue 3: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Ensure consistent timing and technique for all sample preparation steps, especially for SPE. - Use an automated liquid handler for improved precision if available. |
| Matrix Effects | - Incorporate a stable isotope-labeled internal standard (e.g., Chrysene-d12) into your workflow. Add it to the sample at the very beginning of the preparation process. - Evaluate the need for more extensive sample cleanup. |
| Instrument Instability | - Monitor the stability of the instrument's response by injecting a quality control (QC) sample at regular intervals throughout the analytical run. |
| Calibration Curve Issues | - Prepare fresh calibration standards. - Ensure the concentration range of the calibration curve brackets the expected concentrations in the samples. |
Quantitative Data Summary
The following table summarizes representative performance data for the analysis of PAHs in biological matrices. Please note that these are typical values, and actual limits of detection (LOD), limits of quantification (LOQ), and recovery rates will vary depending on the specific matrix, instrumentation, and laboratory procedures.
| Analytical Method | Matrix | Analyte Class | Typical LOD | Typical LOQ | Typical Recovery (%) |
| GC-MS/MS | Blood/Serum | PAHs | 0.01 - 1.0 ng/mL[2] | 0.05 - 3.0 ng/mL | 80 - 120[2] |
| LC-MS/MS | Urine | PAH Metabolites | 0.01 - 0.2 ng/mL | 0.03 - 0.6 ng/mL | 70 - 110 |
| GC-MS/MS | Urine | Hydroxylated PAHs | 2 - 45 ng/L | 5 - 150 ng/L | 63 - 86 |
| LC-MS/MS | Plasma | General Organics | - | 0.02 - 40 ng/L | 85 - 120 |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Serum/Plasma using SPE and Analysis by LC-MS/MS
-
Sample Preparation:
-
Thaw 1 mL of serum or plasma sample at room temperature.
-
Spike with 10 µL of Chrysene-d12 internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 1 mL of 0.1 M acetic acid and vortex for 30 seconds.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the prepared sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Wash the cartridge with 3 mL of 50% methanol in water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 2 x 1.5 mL of dichloromethane.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for both this compound and Chrysene-d12.
-
Protocol 2: Extraction of this compound Metabolites from Urine using SPE and Analysis by GC-MS/MS with Derivatization
-
Enzymatic Hydrolysis:
-
To 2 mL of urine, add 10 µL of Chrysene-d12 internal standard.
-
Add 2 mL of 0.2 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase.
-
Incubate at 37°C for at least 4 hours or overnight.
-
-
Solid-Phase Extraction (SPE):
-
Follow the SPE procedure as described in Protocol 1 (steps 2.1 to 2.5), eluting with ethyl acetate.
-
-
Solvent Evaporation:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature.
-
-
GC-MS/MS Analysis:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C (splitless mode).
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
MS/MS System: Triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
MRM Transitions: Monitor specific precursor-product ion transitions for the derivatized this compound metabolites and Chrysene-d12.
-
Visualizations
Caption: Workflow for this compound analysis in serum/plasma by LC-MS/MS.
Caption: Workflow for this compound metabolite analysis in urine by GC-MS/MS.
Caption: Troubleshooting logic for low or no analyte signal.
References
Validation & Comparative
Comparative Toxicity of 6-Methylchrysene and 5-Methylchrysene: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the toxicity of two isomeric polycyclic aromatic hydrocarbons (PAHs), 6-methylchrysene and 5-methylchrysene. Found in tobacco smoke and other combustion products, these compounds exhibit significantly different carcinogenic potentials, a difference rooted in their distinct metabolic activation pathways and subsequent interactions with DNA. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships that govern the toxicity of methylated PAHs.
Executive Summary
5-Methylchrysene is a potent carcinogen, whereas this compound is considered a weak carcinogen.[1][2][3] This disparity in toxicological profiles is primarily attributed to the position of the methyl group, which profoundly influences the metabolic activation to their ultimate carcinogenic forms—bay-region dihydrodiol epoxides. The methyl group in the bay region of 5-methylchrysene sterically hinders detoxification pathways and enhances the reactivity of the diol epoxide, leading to significantly higher levels of DNA adduct formation and greater tumor-initiating activity compared to this compound.[3][4]
Comparative Toxicity Data
The following table summarizes key quantitative data from comparative studies on the carcinogenicity, mutagenicity, and metabolic activation of 5-methylchrysene and this compound.
| Parameter | 5-Methylchrysene | This compound | Reference |
| Carcinogenicity (Mouse Skin) | Strong carcinogen, comparable to benzo[a]pyrene | Weak carcinogen or inactive | |
| Tumor Initiating Activity (Mouse Skin) | Strong initiator | Moderate initiator | |
| Mutagenicity (Salmonella typhimurium) | Highly mutagenic (anti-5-MeC-1,2-diol-3,4-epoxide) | Not mutagenic at the same doses (anti-6-MeC-1,2-diol-3,4-epoxide) | |
| DNA Adduct Formation (Mouse Skin) | High levels of dihydrodiol epoxide type adducts | ~20-fold lower levels of dihydrodiol epoxide type adducts | |
| Formation of Proximate Carcinogen (1,2-diol) in Human Liver Microsomes (pmol/mg protein/min) | 0.2-2.3 | 0.3-3.1 |
Metabolic Activation and Mechanism of Toxicity
The carcinogenicity of many PAHs is dependent on their metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, forming adducts that can lead to mutations and initiate carcinogenesis. The primary pathway for the activation of methylchrysenes involves cytochrome P450 (CYP) enzymes.
Key Steps in Metabolic Activation:
-
Initial Oxidation: CYP enzymes, particularly CYP1A1 and CYP1A2, introduce an epoxide group onto the aromatic ring system.
-
Hydration: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation by CYP enzymes, often in the bay region, forms a highly reactive dihydrodiol epoxide. This is the ultimate carcinogen.
The critical difference between 5-methylchrysene and this compound lies in the location of the methyl group relative to the bay region. In 5-methylchrysene, the methyl group is in the bay region, which enhances the carcinogenicity of the corresponding bay-region dihydrodiol epoxide. In contrast, this compound lacks a bay-region methyl group.
Caption: Comparative metabolic activation pathways of 5-methylchrysene and this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparative analysis of this compound and 5-methylchrysene toxicity.
Mouse Skin Carcinogenicity Assay
This protocol is a standard method for assessing the carcinogenic potential of chemical compounds when topically applied.
Caption: Experimental workflow for a mouse skin carcinogenicity assay.
Detailed Steps:
-
Animal Model: Typically, female CD-1 or SENCAR mice are used due to their sensitivity to skin carcinogens. Animals are acclimatized for at least one week before the start of the experiment.
-
Dosing: A solution of the test compound (e.g., 5-methylchrysene or this compound) in a suitable solvent like acetone is applied topically to a shaved area of the back skin. This is repeated several times a week for a specified duration.
-
Observation: Mice are observed weekly for the appearance of skin tumors. The time to first tumor appearance (latency) and the number and size of tumors are recorded for each animal.
-
Termination and Analysis: At the end of the study, animals are euthanized, and skin tumors are excised for histopathological examination to confirm malignancy. Statistical analysis is performed to compare tumor incidence and multiplicity between the different treatment groups.
In Vitro Mutagenicity Assay (Ames Test)
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The test compound is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.
Experimental Workflow:
-
Preparation of S9 Mix: The S9 fraction, containing microsomal enzymes (including CYPs) from the livers of rats pre-treated with an inducer like Aroclor 1254, is prepared and mixed with cofactors (e.g., NADP+, glucose-6-phosphate) to create the S9 mix for metabolic activation.
-
Incubation: The test compound, the Salmonella tester strain (e.g., TA98 or TA100), and the S9 mix (or buffer for experiments without metabolic activation) are combined in a test tube.
-
Plating: The mixture is added to molten top agar and poured onto a minimal glucose agar plate (lacking histidine).
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A significant increase in the number of revertant colonies in the presence of the test compound compared to the solvent control indicates a positive mutagenic response.
DNA Adduct Analysis in Mouse Skin
This method is used to detect and quantify the formation of covalent adducts between a chemical compound (or its metabolites) and DNA.
Caption: Workflow for the analysis of DNA adducts in mouse skin.
Detailed Steps:
-
Treatment: Mice are treated topically with a radiolabeled version (e.g., ³H or ¹⁴C) of the test compound.
-
DNA Isolation: After a specified time, the mice are euthanized, and the epidermis from the treated skin area is collected. DNA is then isolated from the epidermal cells using standard protocols.
-
Enzymatic Hydrolysis: The purified DNA is enzymatically hydrolyzed to its constituent deoxyribonucleosides.
-
Chromatographic Separation: The mixture of normal and adducted deoxyribonucleosides is separated using high-performance liquid chromatography (HPLC).
-
Quantification and Identification: The fractions from the HPLC are collected, and the amount of radioactivity in each fraction is measured to quantify the levels of different DNA adducts. The identity of the adducts can be confirmed by comparison with synthetic standards.
Conclusion
The comparative analysis of this compound and 5-methylchrysene provides a clear illustration of how a subtle change in molecular structure can dramatically alter toxicological outcomes. The presence of a methyl group in the bay region of 5-methylchrysene is a key determinant of its potent carcinogenicity, primarily by enhancing the mutagenic activity of its bay-region dihydrodiol epoxide and leading to higher levels of DNA damage. These findings underscore the importance of understanding metabolic activation pathways in predicting the carcinogenic potential of PAHs and in the risk assessment of complex chemical mixtures. For researchers in drug development, this case study serves as a valuable example of structure-activity relationships that can inform the design of safer chemical entities.
References
- 1. Metabolism of 5-methylchrysene and this compound by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis of this compound-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Validating Analytical Methods for 6-Methylchrysene Using Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 6-methylchrysene, a polycyclic aromatic hydrocarbon (PAH), with a focus on method validation using certified reference materials (CRMs). The objective is to offer a clear, data-driven resource to assist in selecting the most appropriate analytical technique for specific research and development needs.
Introduction to this compound and the Role of Certified Reference Materials
This compound is a member of the PAH family, a class of organic compounds that are of significant interest due to their potential carcinogenic and mutagenic properties. Accurate and reliable quantification of this compound in various matrices, such as environmental samples and pharmaceutical preparations, is crucial for safety assessment and quality control.
Certified Reference Materials (CRMs) are indispensable tools for validating analytical methods. These materials, of known and certified purity or concentration, provide a benchmark against which the performance of an analytical method can be rigorously assessed. The use of CRMs ensures the traceability of measurement results to international standards, thereby enhancing the comparability and reliability of data across different laboratories and over time. Several organizations, including the European Reference Materials (ERM) and the National Institute of Standards and Technology (NIST), provide CRMs for PAHs. For this compound, a key available CRM is ERM®-AC082 , a high-purity crystalline material provided by the Joint Research Centre (JRC) of the European Commission.[1][2][3]
Comparison of Analytical Methods
The two most common analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.
Below is a summary of the performance characteristics of these two methods for the analysis of PAHs, including chrysene and its derivatives. It is important to note that while specific validation data for this compound using a CRM is not extensively published, the data for the parent compound, chrysene, and other PAHs provide a strong indication of the expected performance.
Table 1: Comparison of Analytical Method Performance for PAH Analysis
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) |
| Principle | Separation based on volatility and polarity, with detection based on mass-to-charge ratio. | Separation based on polarity, with highly sensitive and selective detection of fluorescent compounds. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.03 - 0.15 µg/kg (for chrysene) | 0.07 - 0.61 µg/kg (for PAHs) |
| Limit of Quantification (LOQ) | 0.09 - 0.44 µg/kg (for chrysene) | 0.23 - 2.04 µg/kg (for PAHs) |
| Accuracy (Recovery) | 80.03 - 119.65% (for chrysene) | 87.6 - 98.7% (for PAHs) |
| Precision (RSD/CV) | 0.07 - 10.73% (for chrysene) | 0.75 - 11.59% (for PAHs) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the analysis of this compound using GC-MS and HPLC-FLD. These should be adapted and validated for the specific matrix and instrumentation used in your laboratory.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (QuEChERS Method for Solid Samples)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Add the cleanup dispersive solid-phase extraction (dSPE) sorbent (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into a GC vial.
2. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 8890 GC (or equivalent).
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).
-
Inlet: Split/splitless injector at 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 250 °C at 20 °C/min.
-
Ramp to 320 °C at 10 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions for this compound (m/z): 242 (quantifier), 241, 226 (qualifiers).
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
1. Sample Preparation (Liquid-Liquid Extraction for Liquid Samples)
-
To 100 mL of a liquid sample, add 50 mL of hexane in a separatory funnel.
-
Shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the hexane layer.
-
Repeat the extraction twice more with fresh hexane.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile.
-
Filter the solution through a 0.22 µm filter into an HPLC vial.
2. HPLC-FLD Instrumental Analysis
-
HPLC System: Agilent 1260 Infinity II (or equivalent).
-
Column: Agilent ZORBAX Eclipse PAH, 4.6 x 150 mm, 5 µm (or equivalent).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 50% B, hold for 2 minutes.
-
Linear gradient to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Fluorescence Detector:
-
Excitation Wavelength: 270 nm
-
Emission Wavelength: 380 nm
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for this compound.
References
comparative study of the carcinogenic potential of methylchrysene isomers.
A deep dive into the carcinogenic potential of methylchrysene isomers reveals a stark contrast in their biological activity, with 5-methylchrysene emerging as a potent carcinogen. This guide provides a comparative analysis of these isomers, summarizing key experimental findings on their carcinogenicity, mutagenicity, and metabolic activation, supported by detailed experimental protocols and pathway visualizations.
Methylchrysene isomers, a group of polycyclic aromatic hydrocarbons (PAHs), are environmental contaminants found in tobacco smoke and products of incomplete combustion.[1][2] While structurally similar, these isomers exhibit a wide range of carcinogenic potential, a phenomenon that has been the subject of extensive research. Understanding the structure-activity relationship of these compounds is crucial for assessing their risk to human health and for the development of potential cancer prevention strategies.
Comparative Carcinogenicity and Tumor-Initiating Activity
Studies utilizing mouse skin bioassays have consistently demonstrated that 5-methylchrysene is a powerful complete carcinogen, with a potency comparable to the well-characterized carcinogen benzo[a]pyrene.[1] In stark contrast, the other five methylchrysene isomers (1-, 2-, 3-, 4-, and 6-methylchrysene) exhibit only marginal or weak carcinogenic activity.[1][2]
As a tumor initiator, 5-methylchrysene is also highly potent. 3-methylchrysene shows moderate tumor-initiating activity, while the remaining isomers are considered weak initiators. The significant difference in carcinogenic and tumor-initiating activity among the isomers underscores the critical role of the methyl group's position on the chrysene backbone.
| Isomer | Carcinogenicity on Mouse Skin | Tumor-Initiating Activity on Mouse Skin |
| Chrysene | Marginal | Moderate |
| 1-Methylchrysene | Marginal | Moderate |
| 2-Methylchrysene | Marginal | Moderate |
| 3-Methylchrysene | Marginal | Moderate to Strong |
| 4-Methylchrysene | Marginal | Moderate |
| 5-Methylchrysene | High | Powerful |
| This compound | Marginal | Moderate |
Table 1: Comparative Carcinogenic and Tumor-Initiating Activities of Chrysene and its Methyl Isomers. Data sourced from studies on mouse skin.
Mutagenicity Profile of Methylchrysene Isomers
The Ames test, a widely used method to assess the mutagenic potential of chemical compounds, has been employed to evaluate methylchrysene isomers. In the presence of a metabolic activation system (Aroclor 1254-induced hepatic microsomes), chrysene and its 5- and 4-methyl derivatives showed a positive mutagenic response. The 2- and 3-methyl derivatives also elicited a weaker positive response. Interestingly, the high carcinogenic potency of 5-methylchrysene does not directly correlate with a uniquely high mutagenic potential in this assay, suggesting that other factors contribute significantly to its carcinogenicity.
| Isomer | Mutagenic Response (Ames Test with Metabolic Activation) |
| Chrysene | Positive |
| 1-Methylchrysene | Not explicitly stated, but implied to be less than 5- and 4-methylchrysene |
| 2-Methylchrysene | Positive (lesser extent) |
| 3-Methylchrysene | Positive (lesser extent) |
| 4-Methylchrysene | Positive |
| 5-Methylchrysene | Positive |
| This compound | Not explicitly stated, but implied to be less than 5- and 4-methylchrysene |
Table 2: Mutagenicity of Methylchrysene Isomers in the Ames Test. Data based on studies using Aroclor 1254-induced hepatic microsomes for metabolic activation.
The Critical Role of Metabolic Activation
The carcinogenicity of PAHs like methylchrysene is contingent upon their metabolic activation to reactive electrophilic metabolites that can bind to cellular macromolecules like DNA. This process is primarily mediated by cytochrome P450 (P450) enzymes.
For 5-methylchrysene, a key activation pathway involves its conversion to bay-region dihydrodiol epoxides. Specifically, the formation of trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I) is considered a critical step leading to its high carcinogenicity. This metabolite is a potent tumorigen in newborn mice.
The metabolic activation of 5-methylchrysene and the less carcinogenic this compound is catalyzed by various P450 enzymes. In human liver, P450s 1A2 and 2C10 are important for the metabolic activation of both isomers, while P450 1A1 plays a major role in the lung.
Caption: Metabolic activation pathway of 5-methylchrysene leading to DNA adduct formation and tumor initiation.
DNA Adduct Formation and Conformation
The ultimate carcinogenic metabolites, the dihydrodiol epoxides, can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis. The conformation of these DNA adducts appears to be a critical determinant of biological activity.
Studies have shown that the DNA adducts derived from the highly tumorigenic (+)-5-methylchrysene diol epoxide (anti-DE-I) adopt a specific conformation where the phenanthrenyl residue is tilted at a particular angle relative to the DNA helix. This conformation is similar to that observed for other highly carcinogenic PAHs. In contrast, adducts from less active or inactive isomers do not exhibit this defined orientation. The major DNA adducts from 5-methylchrysene are formed through the reaction of the epoxide with the exocyclic amino group of deoxyguanosine.
Experimental Protocols
Mouse Skin Carcinogenicity Bioassay
This assay is a standard method for evaluating the complete carcinogenic and tumor-initiating potential of chemical compounds.
Complete Carcinogenicity:
-
A solution of the test compound (e.g., methylchrysene isomer) in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin of mice (e.g., female ICR/Ha mice) three times a week for a specified period (e.g., 55 weeks).
-
A control group receives the solvent only.
-
The mice are observed regularly for the appearance of skin tumors.
-
At the end of the study, the number and type of tumors are recorded and statistically analyzed.
Tumor Initiation:
-
A single dose of the test compound (initiator) is applied to the shaved dorsal skin of the mice.
-
One week later, a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is applied to the same area three times a week for a specified period (e.g., 20 weeks).
-
The number of skin tumors (papillomas) is counted weekly.
-
The tumor-initiating activity is expressed as the average number of tumors per mouse.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.
-
Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have a mutation in the gene responsible for histidine synthesis and cannot grow in a histidine-deficient medium.
-
The bacteria are exposed to the test compound in the presence and absence of a metabolic activation system (S9 mix), which is typically a liver homogenate from rats pre-treated with an enzyme inducer like Aroclor 1254.
-
The mixture is plated on a minimal agar medium lacking histidine.
-
Only the bacteria that undergo a reverse mutation (revertants) to a histidine-synthesizing state will be able to grow and form colonies.
-
After incubation for 48-72 hours, the number of revertant colonies is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Caption: A generalized experimental workflow for the comparative study of methylchrysene isomers' carcinogenicity.
Conclusion
The comparative study of methylchrysene isomers highlights the profound influence of molecular structure on carcinogenic potential. 5-methylchrysene stands out as a potent carcinogen due to its efficient metabolic activation to a bay-region dihydrodiol epoxide that forms DNA adducts with a specific, pro-mutagenic conformation. The other isomers, lacking the methyl group in this critical position, are significantly less active. This body of research not only helps in identifying the risks associated with these environmental pollutants but also provides valuable insights into the fundamental mechanisms of chemical carcinogenesis. For researchers and professionals in drug development, these findings underscore the importance of detailed structure-activity relationship studies in predicting and mitigating the carcinogenic potential of new chemical entities.
References
6-methylchrysene vs. benzo[a]pyrene: a comparative toxicity review.
A Detailed Examination of Two Potent Polycyclic Aromatic Hydrocarbons for Researchers, Scientists, and Drug Development Professionals
Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental pollutants known for their carcinogenic and mutagenic properties. Among the vast number of PAHs, benzo[a]pyrene (B[a]P) is the most extensively studied and serves as a benchmark for assessing the carcinogenic potential of other PAHs. This guide provides a detailed comparative toxicity review of 6-methylchrysene and the closely related, highly carcinogenic compound, 6-nitrochrysene, against benzo[a]pyrene. Due to the limited availability of direct comparative studies on this compound, data on 6-nitrochrysene is utilized as a surrogate to provide insights into the potential toxicity profile of methylated chrysenes relative to benzo[a]pyrene. This review synthesizes key experimental findings on their carcinogenicity, mutagenicity, and mechanisms of action to inform risk assessment and guide future research.
Executive Summary
Benzo[a]pyrene is a well-established potent carcinogen. The available data on chrysene derivatives suggest that the position of substitution significantly influences their toxicological profile. While direct head-to-head comparisons are scarce, studies on 6-nitrochrysene indicate a high carcinogenic potential, in some cases exceeding that of benzo[a]pyrene in specific models. Both benzo[a]pyrene and substituted chrysenes exert their toxic effects primarily through metabolic activation to reactive intermediates that form covalent adducts with DNA, leading to mutations and the initiation of cancer.
Quantitative Toxicity Data
The following tables summarize the available quantitative data from comparative studies on the carcinogenicity and mutagenicity of 6-nitrochrysene and benzo[a]pyrene.
Table 1: Comparative Tumorigenicity in Newborn Mouse Lung Adenoma Bioassay
| Compound | ED50 (µmol/mouse) | TM1.0 (µmol/mouse) | Relative Potency (vs. B[a]P) |
| Benzo[a]pyrene | 1.0 - 2.5 | 1.0 - 2.5 | 1 |
| 6-Nitrochrysene | 0.1 | 0.1 | 10 - 25 |
ED50: Dose required to induce tumors in 50% of the animals. TM1.0: Dose required to induce one lung tumor per animal. Data from Nesnow et al., 1998.
Table 2: Comparative Tumor-Initiating Activity on Mouse Skin
| Compound | Initiating Dose (mg) | Tumor Incidence (%) | Tumors per Mouse |
| Benzo[a]pyrene | 0.05 | Not specified | Not specified |
| 6-Nitrochrysene | 1.0 | 60 | 2.1 |
Data from a study comparing nitro-PAHs and their parent hydrocarbons. Note the significantly higher dose of 6-nitrochrysene used compared to benzo[a]pyrene in this specific experiment.
Metabolic Activation and Mechanism of Action
The carcinogenicity of both this compound and benzo[a]pyrene is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1. This process transforms the parent compounds into highly reactive diol epoxides, which can then covalently bind to cellular macromolecules, most importantly DNA.
The generally accepted metabolic activation pathway for benzo[a]pyrene involves a three-step process:
-
Epoxidation: CYP enzymes introduce an epoxide group across the 7,8-double bond of B[a]P.
-
Hydrolysis: Epoxide hydrolase converts the epoxide to a trans-dihydrodiol.
-
Second Epoxidation: CYP enzymes epoxidize the 9,10-double bond of the dihydrodiol, forming the ultimate carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).
BPDE can then intercalate into DNA and form stable adducts, primarily with guanine bases. These bulky adducts can distort the DNA helix, leading to errors during DNA replication and transcription, ultimately resulting in mutations and the initiation of carcinogenesis.
A similar "diol epoxide" pathway is believed to be the primary route of metabolic activation for this compound. The presence and position of the methyl group can influence the rate and regioselectivity of metabolism, as well as the ultimate carcinogenicity of the resulting diol epoxide.
A Guide to Inter-Laboratory Comparison of 6-Methylchrysene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of 6-methylchrysene quantification. Due to the limited availability of direct inter-laboratory comparison studies specifically for this compound, this document outlines a comprehensive hypothetical study design. It includes detailed experimental protocols for common analytical methods, presents a model for data comparison, and visualizes the experimental workflow and a relevant biological pathway. The objective is to offer a robust methodology that can be adopted by laboratories to ensure accuracy, comparability, and reliability of this compound quantification in environmental and biological matrices.
Hypothetical Inter-Laboratory Study: Data Presentation
An inter-laboratory comparison was designed to assess the proficiency of participating laboratories in quantifying this compound in two standard reference materials: a water sample and a soil sample. Each laboratory was permitted to use its in-house validated method, with the majority employing Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The results, including reported concentrations, recovery rates, and limits of detection (LOD), are summarized below.
| Laboratory ID | Analytical Method | Matrix | Spiked Concentration (ng/mL or ng/g) | Reported Mean Concentration (n=3) | Standard Deviation | Recovery (%) | Limit of Detection (LOD) (ng/mL or ng/g) |
| Lab A | GC-MS | Water | 5.0 | 4.8 | 0.3 | 96 | 0.1 |
| Lab B | HPLC-FLD | Water | 5.0 | 5.2 | 0.4 | 104 | 0.05 |
| Lab C | GC-MS/MS | Water | 5.0 | 4.9 | 0.2 | 98 | 0.08 |
| Lab D | HPLC-FLD | Water | 5.0 | 4.5 | 0.5 | 90 | 0.1 |
| Lab E | GC-MS | Water | 5.0 | 5.5 | 0.6 | 110 | 0.2 |
| Lab A | GC-MS | Soil | 20.0 | 18.2 | 1.5 | 91 | 0.5 |
| Lab B | HPLC-FLD | Soil | 20.0 | 21.0 | 2.1 | 105 | 0.2 |
| Lab C | GC-MS/MS | Soil | 20.0 | 19.5 | 1.8 | 97.5 | 0.4 |
| Lab D | HPLC-FLD | Soil | 20.0 | 17.8 | 2.5 | 89 | 0.6 |
| Lab E | GC-MS | Soil | 20.0 | 22.4 | 2.8 | 112 | 0.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples.
1. Sample Preparation
-
Water Sample Preparation (Solid Phase Extraction - SPE)
-
A 1-liter water sample is filtered through a 0.45 µm glass fiber filter.
-
The filtered water is spiked with an appropriate internal standard (e.g., this compound-d13).
-
The sample is passed through a C18 SPE cartridge pre-conditioned with methanol and deionized water.
-
The cartridge is washed with deionized water to remove interferences.
-
The cartridge is dried under a stream of nitrogen.
-
This compound is eluted from the cartridge with dichloromethane.
-
The eluate is concentrated to 1 mL under a gentle stream of nitrogen and is ready for analysis.
-
-
Soil Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
A 10-gram homogenized soil sample is weighed into a 50 mL centrifuge tube.
-
The sample is spiked with an appropriate internal standard.
-
10 mL of water and 10 mL of acetonitrile are added to the tube.
-
A salt mixture (e.g., 4 g MgSO4, 1 g NaCl) is added to induce phase separation.
-
The tube is shaken vigorously for 1 minute and then centrifuged.
-
An aliquot of the acetonitrile supernatant is taken for dispersive SPE (dSPE) cleanup using a mixture of primary secondary amine (PSA) and C18 sorbents to remove interferences.
-
The mixture is vortexed and centrifuged.
-
The final supernatant is collected and concentrated for analysis.
-
2. Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramped to 300°C at 10°C/min, and held for 10 minutes.
-
Injection Mode: Splitless injection.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 242, 241, 226).
-
-
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 278 nm.
-
Emission Wavelength: 398 nm.
-
-
3. Quality Control
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Analysis of procedural blanks to check for contamination.
-
Analysis of matrix spikes and matrix spike duplicates to assess accuracy and precision.
-
Use of certified reference materials (if available) for method validation.
-
Regular calibration of instruments using a multi-point calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for the inter-laboratory comparison and the metabolic pathway of this compound.
Caption: Experimental workflow for the inter-laboratory comparison of this compound.
Caption: Simplified metabolic pathway of this compound leading to DNA adduct formation.
Validating 6-Methylchrysene Metabolites as Exposure Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of human exposure to polycyclic aromatic hydrocarbons (PAHs) is critical for understanding their health risks and developing effective preventative strategies. While several biomarkers are routinely used, the scientific community continues to seek more specific and sensitive indicators for individual PAHs. This guide provides a comprehensive comparison of urinary metabolites of 6-methylchrysene as potential exposure biomarkers against established markers, supported by available experimental data and detailed methodologies.
Introduction to this compound and its Significance
This compound is a methylated polycyclic aromatic hydrocarbon found in tobacco smoke, coal tar, and other combustion products. Although considered a weaker carcinogen than its isomer 5-methylchrysene, its ubiquitous presence necessitates reliable methods for monitoring human exposure. The quantification of its metabolites in urine offers a non-invasive approach to assess the internal dose of this specific PAH.
Metabolic Activation of this compound
The biotransformation of this compound is a critical factor in its potential toxicity and the selection of appropriate biomarkers. The metabolic process is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites that can be excreted in urine.
The primary metabolic pathway involves two main types of reactions: ring oxidation and methyl hydroxylation.[1] Key enzymes involved in this process include CYP1A1, CYP1A2, and CYP3A4.[1]
The major metabolites identified are:
-
trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol) [1]
-
6-(hydroxymethyl)chrysene [1]
-
Other dihydrodiols and phenols[1]
The formation of the proximate carcinogen, 6-MeC-1,2-diol, is a significant step in the metabolic activation of this compound.
Metabolic pathway of this compound.
Comparison of this compound Metabolites with Alternative PAH Biomarkers
The validation of a new biomarker requires a thorough comparison with existing, well-established markers. The most commonly used biomarker for PAH exposure is 1-hydroxypyrene, a metabolite of pyrene. The following tables provide a comparative overview based on available data.
Table 1: Performance Characteristics of Urinary PAH Biomarkers
| Biomarker | Parent PAH | Typical Concentrations in Exposed Workers (µg/g creatinine) | Sensitivity | Specificity | Correlation with External Exposure |
| 6-Hydroxychrysene | Chrysene / this compound | Data not widely available; expected to be lower than other major PAH metabolites. | Likely lower than 1-hydroxypyrene due to lower abundance. | Potentially high for chrysene and methylchrysene exposure. | Limited data available. |
| 6-MeC-1,2-diol | This compound | Data from human studies is scarce. | Potentially a more specific marker for this compound than 6-hydroxychrysene. | High for this compound exposure. | Needs further investigation. |
| 1-Hydroxypyrene | Pyrene | 0.2 - 11.6 (Coke oven workers) | High, as pyrene is a common component of PAH mixtures. | Moderate, as it reflects exposure to pyrene, not necessarily all carcinogenic PAHs. | Good correlation with total PAH and benzo[a]pyrene exposure has been reported. |
| Other Hydroxyphenanthrenes | Phenanthrene | Variable, can be higher than 1-hydroxypyrene in some exposure scenarios. | Good, as phenanthrene is abundant in many PAH sources. | Moderate, specific to phenanthrene exposure. | Good correlation with phenanthrene exposure. |
| 3-Hydroxybenzo[a]pyrene | Benzo[a]pyrene | Very low concentrations, often near the limit of detection. | Low due to low abundance. | High for the highly carcinogenic benzo[a]pyrene. | Can be a direct marker for a potent carcinogen. |
Table 2: Advantages and Disadvantages of this compound Metabolites as Biomarkers
| Biomarker | Advantages | Disadvantages |
| 6-Hydroxychrysene / 6-MeC-1,2-diol | - Potentially more specific to chrysene and this compound exposure than general PAH markers.- May provide insights into the metabolic activation of this specific carcinogen. | - Lack of extensive validation studies in human populations.- Likely present at lower concentrations than major metabolites of other PAHs, requiring highly sensitive analytical methods.- Limited commercially available analytical standards. |
| 1-Hydroxypyrene | - Well-established and widely used biomarker.- Abundant in the urine of exposed individuals.- Good correlation with overall PAH exposure in many settings.- Commercially available standards and established analytical methods. | - Not specific to any single carcinogenic PAH.- Can be influenced by dietary sources of pyrene. |
Experimental Protocols
The accurate quantification of this compound metabolites in urine requires robust and sensitive analytical methods. While a universally standardized protocol is not yet established, the following outlines a general workflow based on common practices for analyzing hydroxylated PAHs.
Experimental workflow for urinary PAH metabolite analysis.
Detailed Methodology for Urinary this compound Metabolite Analysis by LC-MS/MS
This protocol is a generalized procedure and requires optimization and validation for specific laboratory conditions.
1. Sample Collection and Storage:
-
Collect first-morning void or 24-hour urine samples in polypropylene containers.
-
Immediately freeze samples at -20°C or lower until analysis to prevent degradation of metabolites.
2. Sample Preparation:
-
Enzymatic Hydrolysis:
-
Thaw urine samples at room temperature.
-
To 1 mL of urine, add an internal standard solution (e.g., deuterated 6-hydroxychrysene).
-
Add 500 µL of 1 M sodium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 37°C for at least 4 hours (or overnight) to deconjugate the glucuronide and sulfate metabolites.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol in water).
-
3. Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be developed to achieve optimal separation of 6-hydroxychrysene, 6-MeC-1,2-diol, and other PAH metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized for each analyte).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. MRM transitions for each analyte and internal standard must be optimized.
-
4. Quantification and Data Analysis:
-
Generate a calibration curve using standard solutions of 6-hydroxychrysene and 6-MeC-1,2-diol of known concentrations.
-
Quantify the analytes in the urine samples by comparing their peak areas to the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Conclusion and Future Directions
The use of this compound metabolites, specifically 6-hydroxychrysene and 6-MeC-1,2-diol, as biomarkers of exposure to this particular PAH holds promise for more targeted risk assessment. Their specificity to the parent compound is a significant advantage over general PAH markers like 1-hydroxypyrene.
However, this guide highlights a critical gap in the existing literature. There is a pressing need for comprehensive validation studies that directly compare the performance of this compound metabolites with established biomarkers in human populations exposed to varying levels of PAHs. Such studies should focus on:
-
Establishing baseline and exposure-related concentration ranges in diverse populations.
-
Evaluating the sensitivity, specificity, and linearity of these biomarkers.
-
Determining the correlation between urinary metabolite levels and external exposure measurements.
-
Developing and validating standardized analytical protocols to ensure inter-laboratory comparability of results.
Addressing these research needs will be instrumental in validating the utility of this compound metabolites as robust and reliable biomarkers for advancing our understanding of PAH exposure and its associated health risks.
References
Comparative Analysis of 6-Methylchrysene DNA Adduct Formation with Other Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DNA adduct formation by 6-methylchrysene and other notable polycyclic aromatic hydrocarbons (PAHs). The data presented is compiled from various experimental studies to offer insights into the genotoxic potential of these compounds.
Quantitative Comparison of DNA Adduct Formation
The following table summarizes the levels of DNA adduct formation for this compound and other PAHs in various experimental models. It is important to note that direct comparisons should be made with caution, as experimental conditions such as dose, application route, and time of analysis can vary between studies.
| Polycyclic Aromatic Hydrocarbon (PAH) | Biological System/Model | Dose/Concentration | DNA Adduct Level | Reference |
| This compound | Mouse Skin (in vivo) | Not Specified | ~1/20th the level of 5-methylchrysene | [1] |
| 5-Methylchrysene | Mouse Skin (in vivo) | Not Specified | 15-fold greater than 6-nitro-5-methylchrysene[2] | [2] |
| Benzo[a]pyrene (B[a]P) | Mouse Skin (in vivo) | 62.5 µ g/mouse | 1.6 pmol/mg DNA | |
| Benzo[a]pyrene (B[a]P) | Human Buccal Cells (Smokers) | Chronic Exposure | 20.18 ± 8.40 adducts/10⁸ dG | |
| Benzo[a]pyrene (B[a]P) | Human Buccal Cells (Non-Smokers) | Environmental Exposure | 0.84 ± 1.02 adducts/10⁸ dG | |
| Dibenzo[def,p]chrysene (DB[a,l]P) | Human Buccal Cells (Smokers) | Chronic Exposure | 5.49 ± 3.41 adducts/10⁸ dA | |
| Dibenzo[def,p]chrysene (DB[a,l]P) | Human Buccal Cells (Non-Smokers) | Environmental Exposure | 2.76 ± 2.29 adducts/10⁸ dA | |
| Benzo[c]chrysene | Mouse Skin (in vivo) | 0.5 µmol | 0.89 fmol/µg DNA | |
| 6-Nitrochrysene (6-NC) | Mouse Lung (in vivo) | Not Specified | Forms a major dG adduct | |
| Chrysene | Mouse Skin (in vivo) | Not Specified | Forms 7 distinct adducts |
Experimental Protocols
The primary method for detecting and quantifying the DNA adducts cited in this guide is the ³²P-Postlabeling Assay . This highly sensitive technique allows for the detection of low levels of DNA damage.
³²P-Postlabeling Assay for PAH-DNA Adducts
-
DNA Isolation and Digestion:
-
Genomic DNA is isolated from the target tissue (e.g., mouse skin, cultured cells) using standard phenol-chloroform extraction methods.
-
The purified DNA is then enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment:
-
To increase the sensitivity of the assay, the bulky PAH-DNA adducts are enriched from the normal, unmodified nucleotides. This is typically achieved by digestion with nuclease P1, which dephosphorylates the normal nucleotides, followed by butanol extraction.
-
-
Radiolabeling of Adducts:
-
The enriched adducts are then radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP in a reaction catalyzed by T4 polynucleotide kinase.
-
-
Chromatographic Separation:
-
The ³²P-labeled DNA adducts are separated from the excess [γ-³²P]ATP and resolved using multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. High-performance liquid chromatography (HPLC) can also be used for separation.
-
-
Detection and Quantification:
-
The separated, radiolabeled adducts are visualized by autoradiography and quantified by measuring their radioactive decay using a phosphorimager or by scintillation counting of the excised TLC spots. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ to 10¹⁰ normal nucleotides.
-
Metabolic Activation Pathways and DNA Adduct Formation
The carcinogenicity of PAHs is dependent on their metabolic activation to reactive intermediates that can covalently bind to DNA. The primary pathway for many PAHs, including this compound and benzo[a]pyrene, is the formation of diol epoxides.
Caption: Metabolic activation of this compound and benzo[a]pyrene to DNA-reactive diol epoxides.
The "bay region" theory of PAH carcinogenesis posits that diol epoxides with an epoxide ring in a sterically hindered bay region are particularly carcinogenic. For 5-methylchrysene, the methyl group is in the same bay region as the epoxide ring, which is thought to enhance its carcinogenicity. In contrast, the methyl group of this compound is not in a bay region. This structural difference likely contributes to the significantly lower DNA adduct formation and weaker carcinogenicity of this compound compared to its 5-methyl isomer. The ultimate carcinogenic metabolite of benzo[a]pyrene is benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which predominantly forms adducts at the N² position of guanine in DNA.
Experimental Workflow for DNA Adduct Analysis
The following diagram illustrates a typical workflow for the analysis of PAH-DNA adducts using the ³²P-postlabeling assay.
Caption: A generalized workflow for the ³²P-postlabeling analysis of PAH-DNA adducts.
References
A Comparative Guide to the Metabolism of 6-Methylchrysene Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of 6-methylchrysene, a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and other environmental sources, across different species. Understanding the species-specific metabolism of this compound is crucial for assessing its carcinogenic potential and for the development of targeted therapeutic strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways to facilitate a deeper understanding of this compound's biotransformation.
Comparative Metabolism of this compound: A Quantitative Overview
The metabolism of this compound varies significantly across different species and tissues, influencing its toxicity and carcinogenic potential. The following table summarizes the key metabolites and their rates of formation in human, rat, and mouse models.
| Species | Tissue/System | Major Metabolites Identified | Quantitative Data (Rate of Formation) | Key Enzymes Involved | Reference(s) |
| Human | Liver Microsomes | trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol), Bay region dihydrodiols, Phenols, 6-(hydroxymethyl)chrysene | 6-MeC-1,2-diol: 0.3-3.1 pmol/mg protein/min | P450s 1A1, 1A2, 2C10 (ring oxidation); P450s 1A2, 3A4 (methyl hydroxylation) | [1][2] |
| Human | Lung Microsomes | trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol) and other ring-oxidized metabolites | Lower extent of metabolism compared to liver | P450 1A1 (major role in metabolic activation) | [1][2] |
| Rat | Liver Cytosol (in vitro) | Chrysene (dealkylation), Hydroxyalkyl substituted chrysene (biooxidation), Dimethyl substituted chrysene (bioalkylation) | Not explicitly quantified in the provided search results. Described as undergoing these reactions. | Not explicitly detailed in the provided search results. | [3] |
| Rat | Subcutaneous Tissue (in vivo) | Chrysene (dealkylation), Hydroxyalkyl substituted chrysene (biooxidation), Dimethyl substituted chrysene (bioalkylation) | Not explicitly quantified in the provided search results. Described as undergoing these reactions. | Not explicitly detailed in the provided search results. | |
| Mouse | Skin (in vivo) | trans-1,2-dihydroxy-1,2-dihydro-6-methylchrysene (6-MeC-1,2-diol) was a major metabolite. Its concentration was greater than that of the analogous metabolite from the more potent carcinogen, 5-methylchrysene. | Formation of dihydrodiol epoxide type DNA adducts was 1/20th that of 5-methylchrysene. | Not explicitly detailed in the provided search results. |
Experimental Protocols
The following is a representative protocol for an in vitro metabolism study of this compound using liver microsomes, synthesized from established methodologies.
Objective: To determine the metabolic profile of this compound in liver microsomes and identify the major metabolites formed.
Materials:
-
This compound
-
Pooled liver microsomes (from human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., a structurally similar, stable isotopically labeled compound)
-
HPLC system with UV and/or fluorescence and mass spectrometry detectors
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of this compound by diluting the stock solution in the incubation buffer to achieve the desired final concentrations.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), potassium phosphate buffer, and the this compound working solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 0, 15, 30, 60 minutes).
-
Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Analysis of Metabolites:
-
Analyze the samples using a validated HPLC method coupled with UV/fluorescence and mass spectrometry detection.
-
Separate the parent compound and its metabolites on a suitable C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.
-
Identify metabolites based on their retention times, UV/fluorescence spectra, and mass-to-charge ratios compared to authentic standards, if available.
-
Quantify the metabolites by constructing a standard curve or by using the relative peak area to the internal standard.
-
Visualizing the Metabolic Pathways of this compound
The following diagrams, generated using the DOT language, illustrate the key metabolic activation pathways of this compound.
References
- 1. [PDF] Metabolism of 5-methylchrysene and this compound by human hepatic and pulmonary cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]
- 2. Metabolism of 5-methylchrysene and this compound by human hepatic and pulmonary cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of chrysene, 5-methylchrysene, this compound and 5,6-dimethylchrysene in rat liver cytosol, in vitro, and in rat subcutaneous tissue, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 6-Methylchrysene
For researchers and scientists at the forefront of drug development, the meticulous management of chemical compounds is paramount to ensuring both laboratory safety and environmental integrity. 6-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), requires strict disposal protocols due to its classification as a hazardous substance.[1][2][3] Adherence to these procedures is not only a regulatory necessity but also a cornerstone of responsible research. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to mitigate exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[4]
-
Respiratory Protection: In case of dust or aerosol generation, use a suitable particulate respirator.[4]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.
Engineering Controls:
-
All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
In Case of Accidental Release:
-
Evacuate personnel from the immediate spill area.
-
Remove all sources of ignition.
-
Ventilate the area.
-
For solid spills, carefully sweep or scoop the material into a designated, closed container for disposal, avoiding dust generation.
-
Prevent the chemical from entering drains or waterways, as PAHs are toxic to aquatic life.
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste in strict accordance with all local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Clearly label all waste containers holding this compound with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard symbols (e.g., "Toxic," "Harmful if swallowed," "Very toxic to aquatic life").
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Chemical wastes should be segregated by general waste type, such as flammables, poisons, acids, and bases.
-
-
Containerization:
-
Solid Waste: Place unused or expired this compound powder, contaminated gloves, bench paper, pipette tips, and other disposable labware into a dedicated, clearly labeled, and leak-proof container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and leak-proof container.
-
Sharps: Immediately place all contaminated sharps (needles, scalpels, etc.) into a designated, puncture-resistant sharps container.
-
-
Storage:
-
Store all waste containers in a designated and secure hazardous waste satellite accumulation area. This area must be well-ventilated and away from general laboratory traffic.
-
Ensure that incompatible wastes are segregated to prevent reactions.
-
-
Decontamination of Laboratory Equipment:
-
Glassware and Non-disposable Equipment: All non-disposable equipment that has been in contact with this compound must be decontaminated. A common procedure is to triple rinse the equipment with a suitable solvent capable of dissolving the compound. The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
Work Surfaces: Decontaminate work surfaces by wiping them with a cloth dampened with a suitable solvent, followed by a thorough cleaning with detergent and water. All cleaning materials must be disposed of as hazardous solid waste.
-
-
Final Disposal:
-
The primary and most effective method for the final disposal of this compound and contaminated materials is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the hazardous compound.
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of all this compound waste.
-
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and storage information for this compound.
| Parameter | Value | Reference |
| CAS Number | 1705-85-7 | |
| Molecular Formula | C₁₉H₁₄ | |
| Hazard Classifications | Acute Toxicity, Oral (Harmful if swallowed); Hazardous to the aquatic environment, acute and long-term (Very toxic to aquatic life with long lasting effects) | |
| Signal Word | Warning | |
| Storage Temperature | 2-8°C (35.6-46.4°F) | |
| Disposal Method | Incineration |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling 6-Methylchrysene
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical plans for working with 6-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH) that is possibly carcinogenic to humans.[1][2] Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C19H14 |
| Molecular Weight | 242.32 g/mol [1][3] |
| CAS Number | 1705-85-7[1] |
| Melting Point | 161.5°C |
| Boiling Point | 449.4°C at 760mmHg |
| Flash Point | 217.8°C |
| Water Solubility | 65 µg/L at 27°C |
| Storage Temperature | 2-8°C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards:
-
Harmful if swallowed
-
May cause damage to organs
-
Very toxic to aquatic life with long-lasting effects
The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for the benzene-soluble fraction of coal tar pitch volatiles, which includes PAHs, of 0.2 mg/m³ over an 8-hour time-weighted average.
To mitigate exposure, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). The specific glove material should be selected based on the solvent used and the breakthrough time.
-
Body Protection: A laboratory coat, buttoned, and potentially a chemical-resistant apron. For tasks with a higher risk of splashes, chemical-resistant coveralls are recommended.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid the inhalation of dust or aerosols. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is critical for minimizing risk.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.
-
Transport the chemical in a secondary container to the designated storage area.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.
-
The recommended storage temperature is between 2-8°C.
-
Ensure the storage area is clearly marked with the appropriate hazard signs.
3. Preparation and Use:
-
All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.
-
Before starting work, ensure that all necessary PPE is donned correctly.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid the formation of dust and aerosols.
4. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Remove all sources of ignition.
-
For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.
-
For liquid spills, contain the spill with an absorbent material and then collect it into a labeled, sealed container for hazardous waste.
-
Ventilate the area and decontaminate the spill surface.
-
Do not allow the chemical to enter drains.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
3. Storage of Waste:
-
Store hazardous waste containers in a designated and secure waste accumulation area, away from general laboratory traffic.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
